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2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine Documentation Hub

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  • Product: 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine
  • CAS: 1341372-05-1

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine Introduction In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of med...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine

Introduction

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, valued for its versatile chemical properties.[1] The compound 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine represents a molecule of significant interest, combining the functionalities of a halogenated pyridine with a substituted piperidine ether linkage. Such motifs are prevalent in pharmacologically active agents, making a thorough understanding of this compound's fundamental characteristics essential for its potential development.

The journey from a synthesized compound to a viable drug candidate is fundamentally governed by its physicochemical properties.[2][3] These parameters—ranging from solubility and lipophilicity to stability and solid-state form—dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[3][4]

This technical guide provides a comprehensive analysis of the core . While specific experimental literature for this exact molecule is limited, this document leverages predictive data from robust computational models and outlines field-proven, self-validating experimental protocols for its empirical characterization.[5] The methodologies described herein are grounded in established principles of pharmaceutical science, offering a robust framework for researchers and drug development professionals.[2][6]

Section 1: Molecular Identity and Structure

The unambiguous identification of a compound is the foundational step upon which all subsequent characterization is built. The structural features of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine are detailed below.

Chemical Structure:

The molecule consists of a pyridine ring chlorinated at the 2-position. An ether linkage at the 4-position connects it to the 4-hydroxy position of an N-methylpiperidine ring.

Table 1: Chemical Identifiers for 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine

IdentifierValueSource
IUPAC Name 2-chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridinePubChem
Molecular Formula C₁₁H₁₅ClN₂O[5]
Molecular Weight 226.70 g/mol (Average)[5]
Monoisotopic Mass 226.0873 Da[5]
SMILES CN1CCC(CC1)OC2=CC(=NC=C2)Cl[5]
InChIKey XYSORHCTKOJKOD-UHFFFAOYSA-N[5]

Section 2: Core Physicochemical Properties: A Predictive and Methodological Overview

A molecule's behavior in a biological system is largely dictated by its fundamental physical and chemical properties. In early-stage development, a combination of predictive modeling and empirical testing is employed to build a comprehensive profile.[2][3]

Table 2: Summary of Predicted and Expected Physicochemical Properties

PropertyPredicted/Expected ValueImplication in Drug Development
XlogP 2.4Moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility.
pKa (Most Basic) ~8.5 - 9.5 (Piperidine N)The compound will be predominantly protonated and positively charged at physiological pH, impacting solubility and receptor interactions.
Aqueous Solubility pH-dependent; higher in acidic mediaSolubility will be a critical factor for oral absorption; formulation strategies may be required.
Physical State Expected to be a solid at room temperatureInfluences handling, formulation, and dissolution characteristics.
Lipophilicity (logP/logD)

Expertise & Experience: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's ADME properties. It governs the ability to cross biological membranes, plasma protein binding, and volume of distribution. The predicted XlogP of 2.4 for this molecule suggests it occupies a favorable region of chemical space—not so lipophilic as to cause solubility or metabolic instability issues, yet sufficient to facilitate membrane transit.[5]

Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination

This protocol is a self-validating gold standard for determining lipophilicity.

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the PBS buffer. This step is crucial to prevent volume changes during the experiment.

  • Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., DMSO, Methanol).

  • Partitioning: In a glass vial, add a precise volume of the PBS (pH 7.4) and n-octanol phases. Spike with a small, known volume of the compound's stock solution.

  • Equilibration: Cap the vial and shake vigorously on a mechanical shaker for at least 1 hour at a constant temperature (e.g., 25°C) to allow for complete partitioning equilibrium.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure a clean separation of the aqueous and organic layers.

  • Quantification: Carefully sample a known aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated analytical method, typically reverse-phase HPLC-UV.

  • Calculation: The logD is calculated as: logD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Ionization Constant (pKa)

Expertise & Experience: The pKa value defines the extent of ionization of a molecule at a given pH. For 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine, the tertiary amine on the piperidine ring is the most basic center. Its pKa will dictate the compound's charge state in different physiological compartments, which profoundly affects solubility, permeability, and target binding.[4][6] Potentiometric titration is the most direct and reliable method for pKa determination.[6]

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) to achieve a final concentration of approximately 1-5 mM.

  • Instrumentation: Use a calibrated automatic titrator equipped with a pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate the basic center fully. Subsequently, perform a back-titration with a standardized strong base (e.g., 0.1 M NaOH).

  • Data Analysis: Record the pH of the solution as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, typically calculated using the first or second derivative.

Aqueous Solubility

Expertise & Experience: Poor aqueous solubility is a primary cause of failure for drug candidates.[2] Given that this compound has a basic center, its solubility is expected to be highly pH-dependent, increasing significantly in acidic environments where the piperidine nitrogen is protonated. Determining solubility at different pH values is therefore essential.[2]

Experimental Protocol: Kinetic Solubility Assessment by Nephelometry

  • Compound Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Buffer Preparation: Prepare a series of aqueous buffers at relevant pH values (e.g., pH 2.0, 5.0, 6.5, 7.4).

  • Assay Execution: Using a liquid handling system, dispense the buffers into a 96-well microplate. Add a small volume of the DMSO stock solution to each well to initiate precipitation.

  • Measurement: Immediately place the plate in a nephelometer and measure the amount of light scattering over time. The point at which precipitation occurs (indicated by a sharp increase in light scattering) corresponds to the kinetic solubility limit.

  • Causality: This high-throughput method is chosen in early discovery to rapidly assess solubility across a pH range, guiding decisions on which compounds warrant more resource-intensive equilibrium solubility studies.

Section 3: Analytical & Spectroscopic Characterization Workflow

Confirming the identity, structure, and purity of a synthesized compound is a non-negotiable step in any research and development pipeline.[1][7] A logical progression of analytical techniques provides a comprehensive and validated understanding of the material.

G cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity & Quantification cluster_2 Phase 3: Physical & Thermal Properties MS Mass Spectrometry (MS) Confirms Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C) Elucidates Molecular Structure MS->NMR Initial Confirmation HPLC HPLC-UV/MS Determines Purity (%) and Identifies Impurities NMR->HPLC Proceed if Structure is Correct qNMR qNMR (Optional) Provides Absolute Quantitative Purity HPLC->qNMR For Reference Standard Qualification DSC Differential Scanning Calorimetry (DSC) Determines Melting Point & Thermal Events HPLC->DSC Proceed if Purity ≥ 95% TGA Thermogravimetric Analysis (TGA) Assesses Thermal Stability & Solvation DSC->TGA Further Characterization

Caption: A typical workflow for the comprehensive characterization of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation.

  • ¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the methoxy and methylene protons of the piperidine ring, and the N-methyl group.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, including the characteristic shifts for the chlorinated carbon on the pyridine ring and the carbons adjacent to the nitrogen and oxygen atoms.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.[8] For this molecule, high-resolution mass spectrometry (HRMS) should yield a protonated molecular ion [M+H]⁺ at m/z 227.0946, consistent with the molecular formula C₁₁H₁₆ClN₂O⁺.[5]

Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the compound.[7][9]

  • Methodology: A reverse-phase method using a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a standard starting point. The acidic modifier ensures the basic nitrogen is protonated, leading to sharp, symmetrical peaks.[9]

  • Detection: UV detection at multiple wavelengths and/or mass spectrometric detection (LC-MS) should be employed to ensure no impurities are missed.

Section 4: Solid-State Properties

The physical form of an active pharmaceutical ingredient can significantly impact its stability, dissolution rate, and bioavailability.[6]

Experimental Protocol: Melting Point and Thermal Analysis via DSC

Differential Scanning Calorimetry (DSC) provides information on the melting point, which is a key indicator of purity, and can reveal other thermal events like polymorphic transitions.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

  • Instrumentation: Place the pan in a calibrated DSC instrument.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram. A sharp melting peak is indicative of high purity.

Section 5: Stability and Safety Profile

Chemical Stability

Understanding a compound's stability is crucial for determining its shelf-life and potential degradation pathways.[2] Forced degradation studies are used to accelerate this process.

Experimental Protocol: Forced Degradation Study

  • Stress Conditions: Expose solutions of the compound to a range of harsh conditions in parallel:

    • Acidic: 0.1 M HCl at 60°C

    • Basic: 0.1 M NaOH at 60°C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 60°C in solution

    • Photolytic: Exposure to UV light (ICH Q1B guidelines)

  • Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), analyze the samples by a stability-indicating HPLC method (a method capable of resolving the parent compound from its degradants).

  • Interpretation: The results identify the conditions under which the compound is labile, providing critical information for formulation and storage.

Safety and Handling

While no specific MSDS exists for this compound, data from analogous chlorinated pyridine and piperidine compounds suggest a standard set of precautions.[10]

  • General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area or under a chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and safety goggles.[10]

  • Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause skin and eye irritation.

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.

Conclusion

2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine is a compound with physicochemical properties that merit its consideration in drug discovery programs. Its predicted moderate lipophilicity and basic pKa suggest a profile that can be modulated for favorable ADME characteristics. The key challenges and opportunities in its development will revolve around its pH-dependent solubility and ensuring its solid-state form is stable and reproducible.

The experimental and analytical workflows detailed in this guide provide a robust, self-validating framework for the comprehensive characterization of this molecule. By systematically evaluating each property—from molecular identity and purity to solubility, stability, and solid-state behavior—researchers can make informed decisions, mitigate development risks, and unlock the full therapeutic potential of this promising chemical scaffold.

References

  • Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharmaceutical.
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv
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  • Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology.
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  • Assessing the Purity of Synthesized Pyridine Derivatives from Acetohydrazide: A Compar
  • 2-chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine. PubChemLite.
  • SAFETY DATA SHEET - 2-Chloro-4-methylpyridine. Fisher Scientific.
  • Physicochemical Property Study. WuXi AppTec DMPK.
  • MATERIAL SAFETY DATA SHEET SDS/MSDS - 2-Chloro Pyridine. CDH Fine Chemical.
  • MATERIAL SAFETY D
  • SAFETY DATA SHEET - 2-Chloro-4-fluoropyridine. Fisher Scientific.
  • Safety D
  • EPA/NIH Mass Spectral D

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Exploratory

2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine Introduction In the landscape of modern drug discovery and development, the unambiguous determination of a mole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine

Introduction

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a foundational pillar of scientific rigor. Heterocyclic compounds, particularly those incorporating pyridine and piperidine scaffolds, are prevalent in medicinal chemistry due to their versatile biological activities.[1][2][3] This guide provides a comprehensive, in-depth analysis of the methodologies employed to elucidate and confirm the structure of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine, a key intermediate and building block in pharmaceutical synthesis.[4]

Our approach transcends a mere recitation of techniques. It is designed to mirror the logical, evidence-based workflow of an analytical chemistry laboratory. We will explore how a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a self-validating system of data. Each piece of evidence complements the others, culminating in a definitive structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of modern structure elucidation.

Chapter 1: The Proposed Structure and Synthetic Context

Before any analytical campaign begins, a hypothesized structure is proposed based on the intended synthetic route. The target molecule, 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine, consists of a 2-chloropyridine core linked via an ether oxygen to the 4-position of an N-methylpiperidine ring.

A plausible synthesis involves a nucleophilic aromatic substitution or a Williamson ether synthesis, for example, by reacting 2,4-dichloropyridine with 1-methylpiperidin-4-ol. Understanding the synthetic pathway is crucial as it informs our expectations of the final structure and potential side-products or isomers that must be ruled out.

Caption: Proposed structure of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine.

Chapter 2: Mass Spectrometry – The Molecular Blueprint

The first step in structural analysis is typically to determine the molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose.

Expertise & Causality: We choose Electrospray Ionization (ESI) in positive ion mode because the presence of two basic nitrogen atoms (pyridine and piperidine) makes the molecule readily protonated, leading to a strong signal for the [M+H]⁺ ion.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: A ~1 mg/mL solution of the compound is prepared in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.

  • Infusion: The sample is directly infused into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Instrument Settings (Typical for Orbitrap):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Sheath Gas Flow: 10 (arbitrary units)

    • Auxiliary Gas Flow: 2 (arbitrary units)

    • Capillary Temperature: 275 °C

    • Mass Range: m/z 50-500

    • Resolution: >70,000

Expected Data & Interpretation

The molecular formula is C₁₂H₁₇ClN₂O.

  • Molecular Ion Peak: The primary evidence is the exact mass of the protonated molecule, [M+H]⁺. The calculated exact mass is 241.1106 Da. HRMS should detect this ion within a 5 ppm mass accuracy window.

  • Isotopic Pattern: A crucial piece of evidence is the isotopic signature of chlorine. The presence of ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of approximately 3:1 will result in two peaks: one for [C₁₂H₁₈³⁵ClN₂O]⁺ at m/z 241.1106 and a second, less intense peak for [C₁₂H₁₈³⁷ClN₂O]⁺ at m/z 243.1077. The observation of this pattern is a definitive confirmation of the presence of one chlorine atom.

Table 1: Predicted HRMS Data

IonCalculated m/zObserved m/z (Expected)Isotopic Abundance
[M+H]⁺ (³⁵Cl)241.1106241.1106 ± 5 ppm~100%
[M+H]⁺ (³⁷Cl)243.1077243.1077 ± 5 ppm~32%
  • Fragmentation Analysis (MS/MS): By isolating the parent ion (m/z 241.1) and subjecting it to collision-induced dissociation (CID), we can gain structural insights. The ether linkage is often a point of fragmentation.

G parent [M+H]⁺ m/z 241.1 frag1 Loss of C₅H₁₀N (methylpiperidine fragment) parent->frag1  -C₅H₁₀N frag2 Fragment m/z 98.1 (Protonated 1-methylpiperidine) parent->frag2  Cleavage at ether O frag3 Fragment m/z 128.0 (2-chloro-4-hydroxypyridine) parent->frag3  Cleavage at ether O

Caption: Plausible MS/MS fragmentation pathway.

Chapter 3: Nuclear Magnetic Resonance (NMR) – The Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms and their connectivity. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous structural proof.

Trustworthiness: The interlocking nature of 1D and 2D NMR experiments creates a self-validating dataset. The ¹H chemical shifts and couplings are confirmed by COSY, and the assignment of every proton and carbon is cross-verified by HSQC and HMBC.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C{¹H} NMR: Standard proton-decoupled carbon experiment.

    • COSY: Gradient-selected phase-sensitive Correlation Spectroscopy.

    • HSQC: Gradient-selected phase-sensitive Heteronuclear Single Quantum Coherence.

    • HMBC: Gradient-selected magnitude mode Heteronuclear Multiple Bond Correlation, optimized for J-couplings of 8-10 Hz.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (splitting pattern), and their relative numbers (integration).

Table 2: Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

Proton LabelMultiplicityIntegrationApprox. δ (ppm)Rationale
H6d1H~8.10α to pyridine N, deshielded.[5][6]
H5dd1H~6.85β to pyridine N, ortho to Cl.
H3d1H~6.75β to pyridine N, ortho to ether O.
H4' (piperidine)m1H~4.40Attached to C bearing ether O, deshielded.
H2'/H6' (piperidine, axial)m2H~2.70Axial protons adjacent to N.
H2'/H6' (piperidine, eq.)m2H~2.20Equatorial protons adjacent to N.
N-CH₃s3H~2.30Singlet, typical for N-methyl.
H3'/H5' (piperidine, axial)m2H~2.05Axial protons.
H3'/H5' (piperidine, eq.)m2H~1.85Equatorial protons.
¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum shows a unique signal for each chemically distinct carbon atom, revealing the complexity of the carbon skeleton.

Table 3: Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

Carbon LabelApprox. δ (ppm)Rationale
C4~164.0Pyridine C attached to electron-donating O.
C2~151.0Pyridine C attached to Cl.[5]
C6~149.5α to pyridine N.[5]
C5~111.0Shielded pyridine C.
C3~108.0Shielded pyridine C.
C4' (piperidine)~74.0C attached to ether O.
C2'/C6' (piperidine)~55.0C adjacent to N.
N-CH₃~46.5N-methyl carbon.
C3'/C5' (piperidine)~31.0Piperidine C.
2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect.

  • COSY: Confirms proton-proton couplings. Key correlations would be observed between H5 and H6 on the pyridine ring, and throughout the piperidine spin system (H2' with H3', H3' with H4', etc.).

  • HSQC: Directly links each proton signal to its attached carbon signal, allowing for the definitive assignment of the data in Tables 2 and 3.

  • HMBC: This is the crucial experiment for proving the connection between the two ring systems. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

The Definitive HMBC Correlation: The most critical correlation is from the H4' proton on the piperidine ring (~4.40 ppm) to the C4 carbon of the pyridine ring (~164.0 ppm). This three-bond correlation (H-C-O-C) unequivocally proves the ether linkage between the two moieties.

Caption: Key HMBC correlations confirming the structure.

Chapter 4: Infrared (IR) Spectroscopy – Functional Group Fingerprinting

IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule.

Experimental Protocol: ATR-IR
  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Expected Data & Interpretation

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3050-3100MediumC-H stretchAromatic (Pyridine)
~2800-3000StrongC-H stretchAliphatic (Piperidine, N-CH₃)
~1600, ~1560StrongC=C, C=N stretchPyridine Ring
~1240StrongC-O-C stretchAryl-Alkyl Ether
~1100MediumC-N stretchAliphatic Amine
~700-800StrongC-Cl stretchChloro-aromatic

The presence of a strong aryl-alkyl ether stretch around 1240 cm⁻¹ and the characteristic pyridine ring vibrations, combined with aliphatic C-H stretches, is highly indicative of the proposed structure.

Chapter 5: A Self-Validating Workflow for Structural Confirmation

The power of this multi-technique approach lies in its synergistic and self-validating nature. No single experiment provides the complete picture, but together they form an unassailable proof.

G cluster_hypothesis Hypothesis cluster_validation Experimental Validation cluster_data Data & Interpretation Proposed_Structure Proposed Structure: C₁₂H₁₇ClN₂O MS Mass Spectrometry (ESI-HRMS) Proposed_Structure->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Proposed_Structure->NMR IR Infrared Spectroscopy (ATR-FTIR) Proposed_Structure->IR MS_Data Correct Mol. Formula Isotopic Pattern (Cl) Fragmentation Confirms Moieties MS->MS_Data NMR_Data Correct Proton/Carbon Count Connectivity Confirmed by COSY/HMBC Linkage Proven (H4' -> C4) NMR->NMR_Data IR_Data Confirms Functional Groups (Ether, Pyridine, C-Cl) IR->IR_Data Confirmed_Structure Unambiguous Structure Elucidation MS_Data->Confirmed_Structure NMR_Data->Confirmed_Structure IR_Data->Confirmed_Structure

Caption: The integrated workflow for structure elucidation.

Conclusion

The structure of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine is definitively elucidated through a coordinated analytical strategy. High-resolution mass spectrometry confirms the elemental composition and the presence of a single chlorine atom. A comprehensive suite of 1D and 2D NMR experiments maps the complete proton and carbon skeleton, with the crucial HMBC experiment providing undeniable proof of the ether linkage between the pyridine and piperidine rings. Finally, IR spectroscopy offers a rapid verification of the key functional groups. Each technique provides a layer of evidence, and their collective agreement constitutes a robust, self-validating proof that meets the highest standards of scientific integrity required in pharmaceutical research and development.

References

  • ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]

  • AIP Publishing. (1965). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Available at: [Link]

  • Britannica. Heterocyclic compound. Available at: [Link]

  • Wiley-VCH. (2008). The Structure of Heterocyclic Compounds. In Heterocyclic Chemistry. Available at: [Link]

  • Heterocyclic Compounds. (n.d.). Available at: [Link]

  • Wikipedia. Heterocyclic compound. Available at: [Link]

  • Wikipedia. Pyridine. Available at: [Link]

  • BYJU'S. Heterocyclic Compound. Available at: [Link]

  • Google Patents. (2014). CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer.
  • National Center for Biotechnology Information. (2016). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Available at: [Link]

  • ACS Publications. (2013). Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins. Inorganic Chemistry. Available at: [Link]

  • Organic Syntheses. A General, One-Pot Synthesis of 2,4-Disubstituted Pyrimidines from Amides and Nitriles. Available at: [Link]

  • The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]

  • Google Patents. (2011). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

Sources

Foundational

An In-Depth Technical Guide to Determining the Solubility of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine in Organic Solvents

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine in various...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine in various organic solvents. In the absence of extensive published data for this specific molecule, this document emphasizes a practical, first-principles approach. It outlines the theoretical underpinnings of solubility, provides a detailed, step-by-step experimental protocol for solubility determination using the isothermal shake-flask method, and discusses the critical physicochemical factors that influence the solubility of this compound. Furthermore, this guide addresses essential safety protocols and data interpretation, ensuring a robust and reliable assessment of solubility, a critical parameter in pharmaceutical development.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences.[1][2] For a drug candidate like 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine, its solubility profile is a critical determinant of its developability and ultimate therapeutic efficacy. Poor aqueous solubility can lead to low bioavailability, while solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, formulation, and the preparation of stock solutions for in vitro and in vivo testing.[3][4] Understanding and accurately quantifying the solubility of a compound in a range of organic solvents is therefore not merely a routine measurement but a foundational piece of data that informs critical decisions throughout the drug discovery and development pipeline.[5]

This guide will provide a robust methodology to experimentally determine the solubility of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine, enabling researchers to generate the high-quality data necessary for informed decision-making.

Predicting Solubility: A Structural Perspective

While experimental determination is the gold standard, an initial theoretical assessment of a molecule's potential solubility can guide solvent selection and experimental design.[6][7][8] The structure of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine offers several clues to its likely solubility behavior.

The molecule can be deconstructed into three key structural components:

  • 2-Chloropyridine: This heterocyclic aromatic ring is relatively polar due to the presence of the nitrogen atom and the electronegative chlorine atom.[9][10][11][12]

  • 1-Methylpiperidine: This saturated heterocyclic amine is a tertiary amine and is generally considered to be a polar, basic functional group.[13][14][15][16][17] It is miscible with water.[13]

  • Ether Linkage: The oxygen atom of the ether group can act as a hydrogen bond acceptor, contributing to the molecule's overall polarity.

Based on these structural features, it is anticipated that 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine will exhibit a degree of polarity. The principle of "like dissolves like" suggests that it will be more soluble in polar organic solvents than in nonpolar hydrocarbon solvents.[2][18][19] Solvents capable of hydrogen bonding or with a significant dipole moment are likely to be effective at solvating this molecule.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[20][21][22] The following protocol is a detailed, step-by-step guide for applying this method to 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine.

Materials and Equipment
  • 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine (solid, of known purity)

  • A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, heptane) of appropriate purity (e.g., HPLC grade).

  • Analytical balance (accurate to at least 0.1 mg)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material).

  • Volumetric flasks and pipettes for preparing standards.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration determination.

Experimental Workflow

The overall workflow for determining the solubility of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_compound->prep_solvent prep_vial Seal vial prep_solvent->prep_vial equilibration Incubate at constant temperature with agitation prep_vial->equilibration sampling Withdraw aliquot of supernatant equilibration->sampling filtration Filter through 0.22 µm syringe filter sampling->filtration dilution Dilute sample filtration->dilution analysis Analyze by HPLC dilution->analysis quantification Quantify concentration against calibration curve analysis->quantification solubility Report solubility (e.g., mg/mL) quantification->solubility

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of the Slurry:

    • Accurately weigh an excess amount of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Pipette a known volume of the selected organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A common starting point is 24 to 48 hours.[23] It is advisable to perform a time-to-equilibrium study for a subset of solvents to confirm that the solubility value does not change with longer incubation times.

  • Sampling:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Sample Analysis:

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Data Calculation and Reporting:

    • Calculate the concentration of the compound in the original undiluted sample by applying the dilution factor.

    • The calculated concentration represents the solubility of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine in the specific solvent at the experimental temperature.

    • Report the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation

The solubility data should be summarized in a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)
Methanol25To be determined
Ethanol25To be determined
Acetonitrile25To be determined
Acetone25To be determined
Ethyl Acetate25To be determined
Dichloromethane25To be determined
Toluene25To be determined
Heptane25To be determined

Factors Influencing Solubility

The solubility of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine is governed by a complex interplay of factors related to both the solute and the solvent.

Solvent Properties
  • Polarity: As predicted, polar solvents are expected to be more effective at dissolving this compound. A solvent's polarity is a measure of its ability to separate charge and solvate ions or polar molecules.

  • Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors will likely exhibit higher solubility for the target compound due to the presence of the nitrogen and oxygen atoms.

  • Dielectric Constant: This property reflects a solvent's ability to reduce the electrostatic attraction between charged particles. Solvents with higher dielectric constants are generally better at dissolving polar compounds.

Solute Properties
  • Crystal Lattice Energy: For a solid to dissolve, the energy required to break the crystal lattice must be overcome by the energy released upon solvation. A higher crystal lattice energy will generally result in lower solubility.

  • Molecular Size and Shape: Larger molecules often have lower solubility due to the greater energy required to create a cavity in the solvent.

Temperature

The effect of temperature on solubility is dictated by the enthalpy of solution.[1][24][25]

  • Endothermic Dissolution (ΔH > 0): If the dissolution process absorbs heat, increasing the temperature will increase solubility. This is the most common scenario for the dissolution of solids in liquids.

  • Exothermic Dissolution (ΔH < 0): If the dissolution process releases heat, increasing the temperature will decrease solubility.

A logical relationship for considering the effect of temperature on solubility is as follows:

G A Measure Enthalpy of Solution (ΔH) B ΔH > 0 (Endothermic) A->B C ΔH < 0 (Exothermic) A->C D Increase Temperature B->D E Decrease Temperature B->E C->D C->E F Solubility Increases D->F G Solubility Decreases D->G E->F E->G

Caption: Temperature's effect on solubility.

Safety and Handling

Adherence to good laboratory practices is paramount when handling 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine and organic solvents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[26]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile organic solvents.[26]

  • Chemical Handling: Avoid direct contact with the compound and solvents. Use spatulas and pipettes for transfers.[27][28][29][30] Keep containers tightly sealed when not in use.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Segregate halogenated and non-halogenated solvent waste as required.

Conclusion

This technical guide provides a comprehensive and practical approach for determining the solubility of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine in organic solvents. By following the detailed experimental protocol and considering the theoretical principles outlined, researchers can generate accurate and reliable solubility data. This information is indispensable for advancing the development of this compound as a potential therapeutic agent. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities.

References

  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - NIH. Retrieved February 14, 2026, from [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita. Retrieved February 14, 2026, from [Link]

  • Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. (2002). Journal of Chemical Information and Modeling - ACS Publications. Retrieved February 14, 2026, from [Link]

  • 1-Methylpiperidine. (n.d.). ChemBK. Retrieved February 14, 2026, from [Link]

  • 1-Methylpiperidine. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Summary of Properties of Organic Compounds: Solubility of Organic Compounds. (n.d.). Teachy. Retrieved February 14, 2026, from [Link]

  • Handling reagents and chemicals (Good Laboratory Practices). (2021, May 5). Theenvirotimes. Retrieved February 14, 2026, from [Link]

  • 2-Chloropyridine. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Retrieved February 14, 2026, from [Link]

  • Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. (1998). Journal of Chemical Information and Modeling - ACS Publications. Retrieved February 14, 2026, from [Link]

  • 3.2 Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved February 14, 2026, from [Link]

  • N-Methylpiperidine. (n.d.). PubChem - NIH. Retrieved February 14, 2026, from [Link]

  • Good Laboratory Practice: Sample and Reagent Storage and Stability. (n.d.). SCION Instruments. Retrieved February 14, 2026, from [Link]

  • Solubility. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • 1-methylpiperidine (CAS 626-67-5) Properties. (n.d.). Chemcasts. Retrieved February 14, 2026, from [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved February 14, 2026, from [Link]

  • Physics-based solubility prediction for organic molecules. (2025, August 13). University of Strathclyde. Retrieved February 14, 2026, from [Link]

  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. (2019, May 27). PMC. Retrieved February 14, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved February 14, 2026, from [Link]

  • 2-Chloropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia. Retrieved February 14, 2026, from [Link]

  • 2-Chloropyridine. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Biochemistry, Dissolution and Solubility. (n.d.). StatPearls - NCBI Bookshelf. Retrieved February 14, 2026, from [Link]

  • 1-methyl piperidine. (n.d.). The Good Scents Company. Retrieved February 14, 2026, from [Link]

  • SOLUBILITY. (n.d.). Retrieved February 14, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved February 14, 2026, from [Link]

  • Video: Solubility - Concept. (2020, March 26). JoVE. Retrieved February 14, 2026, from [Link]

  • SOP for Handling of Laboratory Reagents. (2020, February 7). Pharma Beginners. Retrieved February 14, 2026, from [Link]

  • The ultimate guide to technical writing in the life sciences. (n.d.). Scilife. Retrieved February 14, 2026, from [Link]

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  • SOLUBILITY. (n.d.). Retrieved February 14, 2026, from [Link]

  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. Retrieved February 14, 2026, from [Link]

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Exploratory

Technical Guide: Biological Evaluation of Novel Chloro-Pyridine Derivatives

Executive Technical Summary The pyridine ring remains a "privileged scaffold" in medicinal chemistry, present in over 14% of all FDA-approved drugs.[1] However, the specific subclass of chloro-pyridine derivatives has em...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The pyridine ring remains a "privileged scaffold" in medicinal chemistry, present in over 14% of all FDA-approved drugs.[1] However, the specific subclass of chloro-pyridine derivatives has emerged in 2024–2026 as a critical frontier for overcoming multidrug resistance (MDR).

Unlike simple pyridine, the introduction of a chlorine atom—particularly at the C2 or C4 position—does more than provide a leaving group for nucleophilic substitution. It fundamentally alters the pharmacokinetics (PK) and pharmacodynamics (PD) of the molecule by:

  • Modulating Lipophilicity: Increasing logP to facilitate passive transport across the blood-brain barrier (BBB) and bacterial cell walls.[1]

  • Sigma-Hole Interactions: The chlorine atom can participate in "halogen bonding," acting as a Lewis acid to interact with backbone carbonyls in target enzymes (e.g., EGFR kinase domain).[1]

  • Metabolic Blocking: Preventing oxidative metabolism at susceptible ring positions, thereby extending half-life (

    
    ).[1]
    

This guide provides a rigorous framework for the synthesis, structural validation, and biological assessment of these novel entities, focusing on oncology (kinase inhibition) and antimicrobial (ATP synthase inhibition) applications.

Structural Rationale & SAR Logic

The "Anchor and Linker" Strategy

In modern drug design, the chloro-pyridine core acts as the "anchor." The chlorine atom often serves a dual purpose: it is a reactive handle for synthesis and, if retained, a lipophilic contact point.[1]

Key Structure-Activity Relationship (SAR) Rules:

  • C2-Chlorine: Critical for nucleophilic aromatic substitution (

    
    ) with amines to create "hinge binders" for kinase targets.
    
  • C3-Functionalization: Often the site for electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) to increase the electrophilicity of the ring, enhancing potency against resistant bacterial strains.
  • C4-Position: Substitution here with bulky lipophilic groups (e.g., thiophen-2-yl) has been shown to improve selectivity for Hep-G2 and HCT116 cancer cell lines.

Visualization: Pharmacophore Design

The following diagram illustrates the modular design strategy for these derivatives.

Pharmacophore Core Chloro-Pyridine Core (Scaffold) Cl Chlorine (C2/C4) (Metabolic Block / Halogen Bond) Core->Cl Electronic Modulation Linker Linker (Hydrazone/Amide) (Flexibility) Core->Linker C3 Attachment Target Pharmacophore Tail (Specificity: Indole/Thiazole) Linker->Target H-Bond Donor

Figure 1: Modular pharmacophore assembly. The Chlorine atom modulates electronics, while the C3-linker defines target specificity.

Experimental Protocols

Synthesis Workflow: The Vilsmeier-Haack Approach

To generate novel derivatives, we utilize a modified Vilsmeier-Haack reaction to create a reactive chloro-aldehyde intermediate. This is superior to direct chlorination as it allows for simultaneous formylation.[1]

Reagents: 2-chloro-acetamide,


, DMF (anhydrous).[1]
Critical Control:  Temperature maintenance is vital to prevent polymerization of the Vilsmeier reagent.[1]

Step-by-Step Protocol:

  • Reagent Formation: Cool anhydrous DMF (10 mL) to 0°C in an ice-salt bath. Add

    
     (30 mmol) dropwise over 20 minutes.
    
    • Why: Exothermic reaction.[1] Rapid addition causes overheating and decomposition of the chloro-iminium ion intermediate.

  • Substrate Addition: Add the acetamide derivative (10 mmol) slowly. Stir at 0°C for 30 mins, then heat to 80°C for 4 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane).[1] Look for the disappearance of the amide spot.

  • Cyclization: Pour the reaction mixture into crushed ice/sodium acetate solution. The 2-chloro-pyridine-3-carbaldehyde will precipitate.

  • Coupling: React the aldehyde with a hydrazine or amine pharmacophore in ethanol with catalytic acetic acid (reflux 3-6h).

Synthesis Start Start: Acetamide Derivative Step1 1. DMF + POCl3 (0°C) (Vilsmeier Reagent) Start->Step1 Step2 2. Cyclization (80°C) Form 2-Cl-Pyridine-CHO Step1->Step2 Check QC: TLC / NMR (Confirm Aldehyde) Step2->Check Step3 3. Condensation (with Amine/Hydrazine) Check->Step3 Final Final Product: Novel Chloro-Pyridine Step3->Final

Figure 2: Synthetic pathway via Vilsmeier-Haack cyclization to generate the key chloro-aldehyde intermediate.

Biological Assay: Dual EGFR/VEGFR Kinase Inhibition

Many chloro-pyridine derivatives function as ATP-competitive inhibitors.[1] Standard MTT assays measure cell death but do not confirm the mechanism. This protocol validates the specific target.[1]

Assay Principle: ADP-Glo™ Kinase Assay (Luminescence).[1][2] Target: EGFR (Wild Type and T790M mutant).[1]

Protocol:

  • Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).[1]
    
    • Note: DTT/MnCl2 are avoided if the chloro-pyridine has redox potential, but usually required for kinase stability.[1] Use 50

      
      M DTT.[1]
      
  • Incubation:

    • Mix 2

      
      L of compound (variable concentration, dissolved in DMSO) with 4 
      
      
      
      L of EGFR enzyme (2 ng/
      
      
      L).
    • Incubate at 25°C for 10 minutes.

    • Why: Allows the compound to bind the "hinge region" before ATP competes.

  • Reaction Start: Add 4

    
    L of ATP/Substrate (Poly Glu:Tyr) mix.[1] Incubate for 60 minutes.
    
  • Detection: Add 10

    
    L ADP-Glo Reagent (stops reaction, consumes remaining ATP).[1] Wait 40 mins. Add 20 
    
    
    
    L Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
  • Read: Measure luminescence using a plate reader (Integration time: 0.5 - 1.0 sec).

Data Validation:

  • Positive Control: Erlotinib or Gefitinib (Known EGFR inhibitors).[1]

  • Negative Control: 0.1% DMSO (No inhibition).[1]

  • Calculation: Calculate % Inhibition =

    
    .
    

Data Interpretation & Expected Results

When analyzing novel chloro-pyridines, expect the following trends based on 2024-2025 literature:

Structural FeatureBiological OutcomeMechanism
2-Cl, 4-Phenyl High Cytotoxicity (Breast/Colon)Topoisomerase II inhibition; DNA intercalation.
2-Cl, 3-Cyano High Antimicrobial ActivityDisruption of bacterial cell wall synthesis.
Fused Thiazolo-Pyridine Renal Cancer SpecificityInhibition of VEGFR-2 (angiogenesis blockade).
Hydrazone Linker Broad Spectrum AntibioticIron chelation or DNA Gyrase inhibition.[1]

Critical Analysis of IC50:

  • < 10 nM: Potent Lead Candidate.[1] Likely tight binding.[1]

  • 10 - 500 nM: Good activity.[1] Optimization of the "tail" (pharmacophore) needed.

  • > 1

    
    M:  Weak activity. The chloro-pyridine core may not be positioning the pharmacophore correctly.
    

References

  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (2025).[1][3] ResearchGate.[1][4]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2025). Journal of Pharmaceutical Research International.

  • Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. (2025). ACS Omega.[1]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation. (2024). Medicinal Chemistry Research.

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI Molecules.

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Foundational

The Enduring Legacy of the Pyridine Ring: A Technical Guide to its Discovery, Synthesis, and Central Role in Modern Drug Development

For researchers, scientists, and professionals vested in the art and science of drug discovery, the pyridine scaffold represents a cornerstone of medicinal chemistry. Its deceptively simple six-membered aromatic ring, wi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals vested in the art and science of drug discovery, the pyridine scaffold represents a cornerstone of medicinal chemistry. Its deceptively simple six-membered aromatic ring, with one nitrogen atom replacing a carbon, imparts a unique combination of properties that have been exploited for over a century to create transformative medicines. This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted pyridine compounds, from their initial isolation to the sophisticated synthetic strategies and landmark pharmaceuticals that define their modern significance. We will delve into the causality behind key experimental choices, present validated protocols, and visualize the intricate molecular interactions that underscore the enduring legacy of this remarkable heterocycle.

From the Ashes of Bone: The Dawn of Pyridine Chemistry

The journey of pyridine begins not in a pristine laboratory, but from the rather crude process of dry distillation of bones. It was the Scottish chemist Thomas Anderson who, in 1849, first isolated this pungent, colorless liquid.[1] He aptly named it "pyridine" from the Greek words pyr (fire) and idine (a suffix for aromatic bases), a nod to its fiery origin and basic nature.[2] However, it was not until the 1870s that the true cyclic and aromatic structure of pyridine was elucidated by Wilhelm Körner and James Dewar, who correctly proposed its analogy to benzene with a nitrogen heteroatom.[1][3] This structural revelation unlocked the door to understanding its chemical reactivity and paved the way for the development of synthetic methodologies. The first laboratory synthesis of a pyridine-based compound was achieved by William Ramsay in 1876, who ingeniously combined acetylene and hydrogen cyanide in a red-hot tube, marking the first synthesis of a heteroaromatic compound.[2][4]

The Classical Era of Pyridine Synthesis: Building the Ring from the Ground Up

The late 19th and early 20th centuries witnessed the birth of several foundational named reactions for the synthesis of the pyridine ring. These methods, many of which are still in use today, provided the first reliable pathways to access substituted pyridines, enabling chemists to explore the vast chemical space around this scaffold.

The Hantzsch Pyridine Synthesis: A Multi-Component Marvel

In 1881, Arthur Hantzsch reported a multi-component reaction that has become one of the most well-known methods for pyridine synthesis.[1][5][6] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate, to form a 1,4-dihydropyridine.[5][6] This dihydropyridine intermediate can then be oxidized to the corresponding aromatic pyridine.[5][6] The driving force for this final step is the formation of the stable aromatic ring.[5]

The mechanism of the Hantzsch synthesis is a beautiful cascade of classical organic reactions. It is believed to proceed through the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-ketoester. A subsequent Michael addition, followed by cyclization and dehydration, affords the dihydropyridine product.

Hantzsch_Mechanism Aldehyde Aldehyde Knoevenagel_Product Knoevenagel Product Aldehyde->Knoevenagel_Product + β-Ketoester (2) β-Ketoester_1 β-Ketoester (1) Enamine Enamine β-Ketoester_1->Enamine + Ammonia β-Ketoester_2 β-Ketoester (2) Ammonia Ammonia Michael_Adduct Michael Adduct Enamine->Michael_Adduct + Knoevenagel Product Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Dihydropyridine 1,4-Dihydropyridine Cyclized_Intermediate->Dihydropyridine - H2O Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: The reaction cascade of the Hantzsch pyridine synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and ethanol (25 mL).

  • Addition of Ammonia: To the stirred mixture, add concentrated ammonium hydroxide (15 mL) dropwise. An exothermic reaction will occur, and the mixture will turn yellow.

  • Reflux: Heat the reaction mixture to reflux for 4 hours.

  • Isolation of Dihydropyridine: Cool the reaction mixture to room temperature. The product will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Aromatization (Optional): To a solution of the dried dihydropyridine (1.0 g) in glacial acetic acid (10 mL), add a solution of sodium nitrite (0.3 g) in water (1 mL) dropwise with stirring. Heat the mixture gently until the evolution of brown fumes ceases. Cool the mixture and pour it into ice water. Collect the precipitated pyridine product by filtration.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure substituted pyridine.

The Kröhnke Pyridine Synthesis: A Convergent Approach

Developed by Fritz Kröhnke, this synthesis provides a highly versatile route to 2,4,6-trisubstituted pyridines. The reaction occurs between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[7][8][9]

The Kröhnke synthesis is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate. This intermediate then cyclizes with ammonia and dehydrates to yield the final pyridine product.[7][9]

Krohnke_Mechanism Pyridinium_Salt α-Pyridinium Methyl Ketone Salt Ylide Pyridinium Ylide Pyridinium_Salt->Ylide -H+ Michael_Adduct Michael Adduct (1,5-Dicarbonyl) Ylide->Michael_Adduct + α,β-Unsaturated Carbonyl Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Dihydropyridine_Intermediate Dihydropyridine Intermediate Michael_Adduct->Dihydropyridine_Intermediate + NH3, -H2O Pyridine_Product Substituted Pyridine Dihydropyridine_Intermediate->Pyridine_Product -H2O (Aromatization) Ammonia Ammonium Acetate (Source of NH3) Ammonia->Dihydropyridine_Intermediate

Caption: The key steps in the Kröhnke pyridine synthesis.

  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place acetophenone (12.0 g, 100 mmol) and iodine (25.4 g, 100 mmol) in pyridine (100 mL).

  • Formation of Pyridinium Salt: Heat the mixture at 100 °C for 2 hours. A precipitate of N-phenacylpyridinium iodide will form.

  • Michael Addition and Cyclization: To the cooled suspension, add chalcone (20.8 g, 100 mmol) and ammonium acetate (77.1 g, 1 mol) in glacial acetic acid (150 mL).

  • Reflux: Heat the reaction mixture to reflux for 6 hours.

  • Workup: Cool the mixture and pour it into 500 mL of ice-water. A yellow precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to yield pure 2,4,6-triphenylpyridine.

The Chichibabin Reaction: Direct Amination of the Pyridine Ring

Discovered by Aleksei Chichibabin in 1914, this reaction provides a direct method for the amination of pyridine and its derivatives at the 2-position by reaction with sodium amide (NaNH₂).[10][11] This was a significant breakthrough as it allowed for the direct functionalization of the pyridine ring without the need for pre-functionalized starting materials.

The Chichibabin reaction proceeds via a nucleophilic aromatic substitution mechanism. The highly nucleophilic amide anion attacks the electron-deficient 2-position of the pyridine ring, forming a σ-complex (Meisenheimer-like intermediate). Aromatization is then achieved by the elimination of a hydride ion, which subsequently reacts with a proton source (like ammonia) to liberate hydrogen gas.

Chichibabin_Mechanism Pyridine Pyridine Sigma_Complex σ-Complex (Meisenheimer Intermediate) Pyridine->Sigma_Complex + NaNH₂ Sodium_Amide NaNH₂ Aminopyridine_Salt 2-Aminopyridine Sodium Salt Sigma_Complex->Aminopyridine_Salt - H⁻ Aminopyridine 2-Aminopyridine Aminopyridine_Salt->Aminopyridine H₂O Workup

Caption: The nucleophilic substitution pathway of the Chichibabin reaction.

Caution: Sodium amide is a highly reactive and moisture-sensitive reagent. This reaction should be performed under anhydrous conditions and with appropriate safety precautions.

  • Reaction Setup: In a flame-dried 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place sodium amide (19.5 g, 0.5 mol) in anhydrous toluene (250 mL).

  • Addition of Pyridine: Heat the suspension to reflux. Add pyridine (39.5 g, 0.5 mol) dropwise over 1 hour. The reaction mixture will turn dark red, and hydrogen gas will evolve.

  • Reaction Completion: Continue refluxing for 4-6 hours until the evolution of hydrogen ceases.

  • Workup: Cool the reaction mixture to room temperature. Cautiously add water (100 mL) dropwise to quench the unreacted sodium amide. Separate the toluene layer and extract the aqueous layer with toluene (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude 2-aminopyridine can be purified by distillation or recrystallization from a suitable solvent.

The Guareschi-Thorpe Pyridine Synthesis: Access to Pyridones

The Guareschi-Thorpe synthesis is a versatile method for the preparation of 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound.[12][13] This reaction is particularly useful for accessing hydroxy-pyridines, which exist in tautomeric equilibrium with their pyridone form.[12]

This protocol is an example of a more environmentally friendly approach to the Guareschi-Thorpe synthesis.[12][13]

  • Reaction Setup: In a 50 mL flask, combine ethyl acetoacetate (1.30 g, 10 mmol), cyanoacetamide (0.84 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in water (10 mL).

  • Reaction: Heat the mixture at 80 °C with stirring for 2 hours. The product will precipitate from the reaction mixture.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the pure pyridone derivative.

Classical Synthesis Key Features Typical Yields Substrate Scope
Hantzsch Multi-component, forms dihydropyridine intermediate60-90%Wide range of aldehydes and β-ketoesters
Kröhnke Convergent, forms 2,4,6-trisubstituted pyridines70-95%Broad scope for both reaction partners
Chichibabin Direct amination of the pyridine ring40-80%Primarily for pyridine and its derivatives
Guareschi-Thorpe Forms 2-pyridone derivatives75-95%Cyanoacetamides and 1,3-dicarbonyls

The Modern Era: Precision and Efficiency in Pyridine Functionalization

While the classical methods laid the groundwork, modern synthetic chemistry has introduced a new level of precision and efficiency in the synthesis and functionalization of pyridines. Transition metal-catalyzed cross-coupling reactions and C-H activation have revolutionized the way chemists approach the construction of complex substituted pyridines.

Transition Metal-Catalyzed Cross-Coupling Reactions

Reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds on the pyridine ring. These methods allow for the introduction of a vast array of substituents with high functional group tolerance and regioselectivity.

Direct C-H Functionalization

More recently, the direct functionalization of C-H bonds on the pyridine ring has emerged as a highly atom-economical and efficient strategy.[14][15] This approach avoids the need for pre-functionalization of the pyridine ring, streamlining synthetic routes and reducing waste.[14][15]

The Pyridine Ring in Medicine: From Vitamins to Blockbuster Drugs

The unique electronic properties and hydrogen bonding capabilities of the pyridine ring have made it a privileged scaffold in medicinal chemistry. A vast number of drugs across various therapeutic areas contain a substituted pyridine moiety, highlighting its importance in drug design.

Omeprazole: Taming Stomach Acid

Omeprazole, the first proton pump inhibitor (PPI), revolutionized the treatment of acid-related gastrointestinal disorders.[5] Its discovery in 1979 was a landmark in medicinal chemistry.[5]

Omeprazole is a prodrug that is activated in the acidic environment of the stomach's parietal cells. The activated form, a sulfenamide intermediate, covalently binds to and irreversibly inhibits the H+/K+-ATPase (proton pump), the final step in gastric acid secretion.

Omeprazole_Mechanism Omeprazole Omeprazole (Prodrug) Activated_Omeprazole Sulfenamide Intermediate (Active Drug) Omeprazole->Activated_Omeprazole Protonation and Rearrangement Acidic_Environment Acidic Canaliculi of Parietal Cell Acidic_Environment->Activated_Omeprazole Inhibited_Pump Inhibited Proton Pump Activated_Omeprazole->Inhibited_Pump Covalent Bonding to Cysteine Residues Proton_Pump H+/K+-ATPase (Proton Pump) Proton_Pump->Inhibited_Pump Acid_Secretion_Blocked Gastric Acid Secretion Blocked Inhibited_Pump->Acid_Secretion_Blocked

Caption: The activation and mechanism of action of omeprazole.

Nifedipine: A Pioneer in Calcium Channel Blockade

Nifedipine, a dihydropyridine derivative, was one of the first calcium channel blockers used for the treatment of hypertension and angina. Its development highlighted the therapeutic potential of targeting ion channels.

The therapeutic efficacy of dihydropyridine calcium channel blockers is intricately linked to their chemical structure. Key structural features for activity include:

  • The 1,4-dihydropyridine ring: Essential for activity.

  • Ester groups at the 3- and 5-positions: Optimal for antagonist activity.

  • A substituted phenyl ring at the 4-position: Crucial for potency, with ortho or meta substituents generally enhancing activity.

Isoniazid: A Simple Molecule with a Powerful Punch Against Tuberculosis

Isoniazid, or isonicotinic acid hydrazide, has been a first-line drug for the treatment of tuberculosis for decades.[7] Its discovery in the early 1950s was a major breakthrough in the fight against this devastating disease.[7]

Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to bacterial cell death.

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) Activated_Isoniazid Isonicotinic Acyl Radical (Active Form) Isoniazid->Activated_Isoniazid Activation KatG Mycobacterial KatG (Catalase-Peroxidase) KatG->Activated_Isoniazid Inhibited_Synthesis Mycolic Acid Synthesis Inhibited Activated_Isoniazid->Inhibited_Synthesis Inhibition InhA InhA Enzyme Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Mycolic_Acid_Synthesis->Inhibited_Synthesis Cell_Wall_Disruption Bacterial Cell Wall Disruption Inhibited_Synthesis->Cell_Wall_Disruption

Caption: The activation and target of the antitubercular drug isoniazid.

Conclusion: The Ever-Expanding Horizons of Pyridine Chemistry

From its humble origins to its current status as a cornerstone of modern chemistry and medicine, the journey of the substituted pyridine ring is a testament to the power of scientific inquiry and innovation. The classical synthetic methods provided the initial tools to explore this versatile scaffold, while modern techniques have enabled a level of precision and efficiency that was once unimaginable. For researchers at the forefront of drug discovery, a deep understanding of the history, synthesis, and chemical biology of substituted pyridines is not merely an academic exercise, but a critical component of the toolkit required to address the medical challenges of today and tomorrow. The pyridine ring, in all its substituted forms, will undoubtedly continue to be a source of inspiration and a foundation for the development of new and improved therapeutics for years to come.

References

  • Discovery and development of proton pump inhibitors. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Kröhnke pyridine synthesis. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Pyridines. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Pyridine. (n.d.). In New World Encyclopedia. Retrieved February 14, 2026, from [Link]

  • Pyridine. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Isoniazid. (n.d.). In Basicmedical Key. Retrieved February 14, 2026, from [Link]

  • Pyridine was first synthesized in 1876 by William Ramsay. (2015). A review on the medicinal importance of pyridine derivatives. ResearchGate. [Link]

  • Kröhnke pyridine synthesis is a reaction in organic synthesis that occurs between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Discovery of New Drugs Against Tuberculosis: History Guides. (n.d.). Brieflands. [Link]

  • The physiological background behind and course of development of the first proton pump inhibitor. (2015). PubMed. [Link]

  • Isoniazid. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • A quantitative structure-activity relationship of 1,4-dihydropyridine calcium channel blockers with electronic descriptors produced by quantum chemical topology. (n.d.). ResearchGate. [Link]

  • Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. (2006). PubMed. [Link]

  • a-proton-pump-inhibitor-expedition-the-case-histories-of-omeprazole-and-esomeprazole. (2003). Ask this paper | Bohrium. [Link]

  • Chichibabin reaction. (n.d.). In Grokipedia. Retrieved February 14, 2026, from [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journals. [Link]

  • C-H Functionalization of Pyridines. (n.d.). ResearchGate. [Link]

  • transition metal-catalyzed heterocycle synthesis series. (n.d.). Northeastern University. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). PMC - NIH. [Link]

  • One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Beilstein Journals. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. [Link]

  • Advances in the Study of the Chichibabin Reaction. (2025). ResearchGate. [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). PMC. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Publishing. [Link]

  • Oxidative Synthesis of Kröhnke Pyridines. (2018). ChemistryViews. [Link]

  • C-H Functionalization of Pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The Chichibabin amination reaction. (2018). Scientific Update - UK. [Link]

  • Kröhnke synthesis of pyridine. (n.d.). Chem-Station. [Link]

  • Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. (n.d.). Journal of Chemical Education - ACS Publications. [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Hantzsch pyridine synthesis. (n.d.). In Grokipedia. Retrieved February 14, 2026, from [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. (2008). ACS Publications. [Link]

  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Direct Synthesis of Pyridine Derivatives. (2007). Journal of the American Chemical Society. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). PMC. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Publishing. [Link]

  • Pyridine. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

Sources

Exploratory

Technical Guide: Sourcing &amp; Validation of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine

The following technical guide details the sourcing, validation, and handling of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine (CAS 164728-49-2). This document is structured for drug development professionals requiring...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, validation, and handling of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine (CAS 164728-49-2).

This document is structured for drug development professionals requiring high-purity intermediates for medicinal chemistry campaigns, specifically those targeting GPCRs (e.g., Histamine H3/H4) or kinase active sites where this ether-linked pyridine-piperidine scaffold serves as a critical pharmacophore.

Compound Profile & Synthetic Utility[1][2][3][4][5]

Chemical Name: 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine CAS Registry Number: 164728-49-2 Molecular Formula: C₁₁H₁₅ClN₂O Molecular Weight: 226.70 g/mol

Structural Significance

This compound represents a "privileged scaffold" in medicinal chemistry. It combines an electron-deficient pyridine ring with a basic piperidine moiety via an ether linkage.

  • The 2-Chloro Position: Acts as a handle for further diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SₙAr) to introduce amines or aryl groups.

  • The Piperidine Ether: Provides solubility and basicity (pKₐ ~9.0 for the piperidine nitrogen), often mimicking biogenic amines in GPCR binding pockets.

Synthetic Utility Pathway

The compound is typically employed as the electrophilic partner in the synthesis of complex heterocycles.

Functional GroupReactivity PotentialDownstream Application
2-Cl-Pyridine High (SₙAr / Pd-Catalysis)Coupling to aryl boronates or amines to form bi-aryl systems.
Piperidine Nitrogen Moderate (Basic)Salt formation for solubility; potential N-demethylation site (metabolic).
Ether Linkage Low (Stable)Spacer providing specific geometric orientation between rings.

Commercial Supplier Landscape

Due to the specific regiochemistry of this intermediate, "off-the-shelf" bulk availability fluctuates. Sourcing strategies must be categorized by vendor capability rather than static stock lists.

Tier 1: High-Probability Stocking Vendors (Catalog)

These suppliers often hold gram-scale inventory suitable for initial SAR (Structure-Activity Relationship) screening.

  • Combi-Blocks: Known for maintaining stock of specific pyridine-piperidine building blocks.

  • Enamine: Massive real-stock inventory; likely to have this or the N-Boc analog.

  • Fluorochem: Strong presence in the UK/EU for fluorinated and chlorinated heterocycles.

Tier 2: Aggregators & Sourcing Partners

If Tier 1 is out of stock, these platforms aggregate inventory from smaller synthesis houses.

  • eMolecules: The industry standard for verifying "real" availability vs. "virtual" catalogs.

  • SciFinder / CAS Common Chemistry: Use for verifying alternate suppliers if the primary CAS search is limited.

Tier 3: Custom Synthesis (The "Make" Decision)

If commercial purity is <95% or lead times exceed 4 weeks, internal synthesis is often more efficient. The synthesis is a robust, self-validating protocol (see Section 4).

Sourcing Decision Matrix (Graphviz)

SourcingStrategy Start Need CAS 164728-49-2 CheckTier1 Check Tier 1 Catalogs (Combi-Blocks, Enamine) Start->CheckTier1 InStock In Stock (>5g)? CheckTier1->InStock Order Order & QC InStock->Order Yes CheckAgg Check Aggregators (eMolecules) InStock->CheckAgg No Found Found Reliable Source? CheckAgg->Found Found->Order Yes Custom Initiate Custom Synthesis (or Internal Make) Found->Custom No / Lead Time > 4wks

Figure 1: Decision logic for sourcing 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine, balancing speed vs. availability.

Quality Assurance & Analytical Validation

Trusting a Certificate of Analysis (CoA) blindly is a risk in drug development. Upon receipt of the material (or after synthesis), the following validation protocol is mandatory.

A. HPLC Purity Method (Reverse Phase)

The basic piperidine nitrogen requires a buffered mobile phase to prevent peak tailing.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (pH ~10) or 10mM Ammonium Bicarbonate.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (Pyridine absorption).

  • Acceptance Criteria: >95% Area under the curve (AUC). Impurities at RRT ~0.9 often indicate the 2,4-bis-substituted byproduct if synthesis was uncontrolled.

B. ¹H-NMR Identity Check (DMSO-d₆)

The structure has distinct diagnostic peaks.

  • Pyridine Protons: Look for the 2,4-substitution pattern.

    • C3-H: Doublet (~6.9 ppm).

    • C5-H: Doublet of doublets (~7.1 ppm).

    • C6-H: Doublet (~8.2 ppm, des shielded by ring nitrogen).

  • Ether Linkage: The methine proton on the piperidine ring (CHO) should appear as a multiplet around 4.5–4.8 ppm.

  • N-Methyl: A sharp singlet around 2.2–2.3 ppm.

Internal Synthesis Protocol (Self-Validating)

If commercial supply is unavailable, this compound can be synthesized in a single step with high reliability using a Nucleophilic Aromatic Substitution (SₙAr).

Reaction Logic

Reagents: 2,4-Dichloropyridine + 1-Methylpiperidin-4-ol. Principle: The 4-position of 2,4-dichloropyridine is significantly more electrophilic than the 2-position due to the para-like resonance contribution of the pyridine nitrogen. This allows for highly regioselective substitution.

Step-by-Step Methodology
  • Activation: In a dry flask under N₂, suspend Sodium Hydride (60% in oil, 1.2 eq) in anhydrous DMF (10 volumes) . Cool to 0°C.

  • Alkoxide Formation: Add 1-Methylpiperidin-4-ol (1.1 eq) dropwise. Stir at 0°C for 30 mins until H₂ evolution ceases.

  • SₙAr Addition: Add 2,4-Dichloropyridine (1.0 eq) dissolved in minimal DMF dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). If reaction is slow (check LCMS), heat to 60°C for 2 hours.

  • Workup: Quench with water (carefully). Extract with EtOAc (3x).[1][2] The product is basic; wash organic layer with brine, dry over Na₂SO₄.

  • Purification: If necessary, purify via flash chromatography (DCM/MeOH/NH₃) or recrystallize from Hexane/EtOAc.

Synthesis & QC Workflow (Graphviz)

SynthesisQC Precursors 2,4-Dichloropyridine + 1-Me-Pip-4-ol Reaction NaH / DMF 0°C -> 60°C Precursors->Reaction Workup Aq. Workup (Basic Extraction) Reaction->Workup Crude Crude Product Workup->Crude QC QC: HPLC & NMR (Check Regioselectivity) Crude->QC QC->Crude Fail (Recrystallize) Final Pure Intermediate (>98%) QC->Final Pass

Figure 2: Synthesis and Quality Control workflow ensuring regioselective isolation of the target ether.

Handling and Safety

  • Physical State: Typically a low-melting solid or viscous oil (depending on purity/crystallinity).

  • Hazards:

    • Irritant: Pyridine derivatives are skin and respiratory irritants.

    • Basic: The piperidine moiety makes the compound basic; avoid contact with strong acids unless salt formation is desired.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature of the piperidine salt forms requires desiccation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 164728-49-2. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011).The Medicinal Chemist’s Guide to Solving ADMET Challenges. (Discusses the use of polar ether solubilizing groups like methylpiperidine).
  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry.[1] (Validation of SₙAr regioselectivity in 2,4-dichloropyridines).

Sources

Protocols & Analytical Methods

Method

Synthetic Routes for Functionalized Pyridine Ethers: An Application Guide for Researchers

Introduction: The Central Role of Pyridine Ethers in Modern Chemistry The pyridine ether motif is a cornerstone in contemporary drug discovery and materials science. Its unique electronic properties, conferred by the ele...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Pyridine Ethers in Modern Chemistry

The pyridine ether motif is a cornerstone in contemporary drug discovery and materials science. Its unique electronic properties, conferred by the electron-deficient pyridine ring in concert with the flexible ether linkage, allow for a diverse range of molecular interactions. This structural unit is prevalent in a multitude of biologically active compounds, where it often serves as a critical pharmacophore, influencing potency, selectivity, and pharmacokinetic properties. For researchers, scientists, and drug development professionals, a deep understanding of the synthetic strategies to access these valuable compounds is paramount.

This guide provides an in-depth exploration of the primary synthetic routes to functionalized pyridine ethers. It moves beyond a mere recitation of protocols to offer insights into the underlying mechanisms and the rationale behind experimental choices. By understanding the "why" behind the "how," researchers can more effectively troubleshoot, optimize, and adapt these methodologies to their specific synthetic challenges.

Core Synthetic Methodologies: A Comparative Overview

The synthesis of functionalized pyridine ethers can be broadly categorized into three main approaches: Nucleophilic Aromatic Substitution (SNAr), transition-metal catalyzed cross-coupling reactions (Ullmann and Buchwald-Hartwig), and emerging transition-metal-free alternatives. The choice of method is dictated by factors such as the substitution pattern of the pyridine ring, the nature of the alcohol, and the desired functional group tolerance.

FeatureNucleophilic Aromatic Substitution (SNAr)Ullmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst None (reaction is substrate-driven)Copper (Cu)Palladium (Pd)
Typical Substrates Electron-deficient halopyridines (2- or 4-substituted)Aryl halides and phenolsAryl/heteroaryl halides/triflates and alcohols
Reaction Temperature Varies, can be highHigh (often >100-220°C)Milder (often 80-120°C)
Key Strengths Cost-effective, no metal catalystGood for diaryl ethers, uses abundant copperBroad substrate scope, high functional group tolerance
Key Limitations Limited to activated pyridines, regioselectivity issues with 3-halopyridinesHarsh conditions, often requires stoichiometric copperCost of palladium and specialized ligands

I. Nucleophilic Aromatic Substitution (SNAr): The Classical Approach

The SNAr reaction is a foundational method for the synthesis of pyridine ethers, relying on the inherent electrophilicity of the pyridine ring, particularly when substituted with a good leaving group at the 2- or 4-position.

Mechanistic Insight: The Meisenheimer Complex

The reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the nucleophilic attack of an alkoxide on the carbon atom bearing the leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.[1] In the case of 2- and 4-halopyridines, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization.[1] This explains the pronounced reactivity of these positions compared to the 3-position, where such stabilization is not possible.

Diagram 1: SNAr Mechanism for 2-Chloropyridine

Caption: SNAr mechanism via a Meisenheimer intermediate.

Causality in Experimental Design for SNAr
  • Leaving Group: The nature of the leaving group significantly impacts the reaction rate. For SNAr reactions, the bond to the leaving group is broken in the second, fast step, so bond strength is less critical than the leaving group's ability to stabilize a negative charge. However, the electronegativity of the leaving group influences the electrophilicity of the carbon atom being attacked. The typical reactivity order for halogens is F > Cl > Br > I.[2][3] Fluorine, being the most electronegative, makes the attached carbon highly electron-deficient and thus more susceptible to nucleophilic attack.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, and NMP are generally preferred for SNAr reactions.[4] These solvents can solvate the cation of the alkoxide salt, leaving the "naked" and more reactive alkoxide anion. Aprotic solvents do not interfere with the nucleophile through hydrogen bonding. In some cases, non-polar, aprotic solvents can be used, especially when the alkali metal counter-ion of the alkoxide can coordinate with a substituent on the pyridine ring, leading to ortho-selectivity.[5]

  • Base: A strong base is required to deprotonate the alcohol, forming the nucleophilic alkoxide. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and sodium hydroxide (NaOH). The choice of base can also influence the solubility of the resulting alkoxide salt.

Protocol 1: Synthesis of 2-Methoxypyridine via SNAr

This protocol describes the synthesis of 2-methoxypyridine from 2-chloropyridine and sodium methoxide.

Materials:

  • 2-Chloropyridine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of 2-chloropyridine (1.0 eq.) in anhydrous methanol, add sodium methoxide (1.1 eq.).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography on silica gel to afford 2-methoxypyridine.

II. Ullmann Condensation: The Copper-Catalyzed Workhorse

The Ullmann condensation is a classic, copper-catalyzed method for the formation of C-O bonds, particularly for the synthesis of diaryl ethers.[6] While traditionally requiring harsh reaction conditions, modern advancements have led to milder protocols.

Mechanistic Insight: The Role of Copper

The precise mechanism of the Ullmann reaction is still a subject of debate, but it is generally accepted to involve organocopper intermediates.[6] A plausible catalytic cycle involves the formation of a copper(I) alkoxide, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate yields the desired pyridine ether and regenerates the active copper(I) catalyst.

Diagram 2: Ullmann Condensation Catalytic Cycle

Ullmann_Cycle CuI Cu(I) Catalyst CuAlkoxide Cu(I)-OR CuI->CuAlkoxide + ROH, -HX Alkoxide ROH, Base CuIII Py-Cu(III)(OR)X CuAlkoxide->CuIII + Py-X (Oxidative Addition) ArylHalide Py-X CuIII->CuI Reductive Elimination Product Py-OR CuIII->Product

Caption: A plausible catalytic cycle for the Ullmann condensation.

Causality in Experimental Design for Ullmann Condensation
  • Copper Source and Ligands: Traditionally, stoichiometric amounts of copper powder were used at high temperatures.[7] Modern protocols utilize catalytic amounts of copper(I) salts (e.g., CuI, CuBr) in the presence of ligands. Ligands such as 1,10-phenanthroline and N,N'-dimethylethylenediamine can accelerate the reaction by stabilizing the copper intermediates and increasing their solubility.

  • Base: A strong base is required to deprotonate the phenol or alcohol. Insoluble inorganic bases like potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are commonly used.

  • Solvent: High-boiling polar solvents like DMF, NMP, or even pyridine itself are often employed to achieve the necessary high reaction temperatures.

Protocol 2: Synthesis of 2-Phenoxypyridine via Ullmann Condensation

This protocol describes a modified Ullmann synthesis of 2-phenoxypyridine from 2-bromopyridine and phenol.

Materials:

  • 2-Bromopyridine

  • Phenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs2CO3)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with an oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add CuI (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and Cs2CO3 (2.0 eq.).

  • Add 2-bromopyridine (1.0 eq.) and phenol (1.2 eq.) to the flask.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-140°C in an oil bath and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenoxypyridine.

III. Buchwald-Hartwig C-O Coupling: The Modern, Versatile Approach

The Buchwald-Hartwig amination, originally developed for C-N bond formation, has been successfully adapted for the synthesis of ethers (C-O coupling).[8] This palladium-catalyzed method offers significant advantages over the Ullmann condensation, including milder reaction conditions, a broader substrate scope, and higher functional group tolerance.[8]

Mechanistic Insight: The Palladium Catalytic Cycle

The Buchwald-Hartwig C-O coupling proceeds through a catalytic cycle involving a palladium(0) species.[9] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate.

  • Ligand Exchange/Alkoxide Formation: The halide on the palladium complex is replaced by an alkoxide, which is formed by the reaction of the alcohol with a strong base.

  • Reductive Elimination: The aryl group and the alkoxy group are eliminated from the palladium center, forming the C-O bond of the pyridine ether and regenerating the Pd(0) catalyst.

Diagram 3: Buchwald-Hartwig C-O Coupling Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) PdII_Aryl L-Pd(II)(Py)X Pd0->PdII_Aryl Oxidative Addition ArylHalide Py-X PdII_Alkoxy L-Pd(II)(Py)OR PdII_Aryl->PdII_Alkoxy + ROH, Base - HX Alkoxide ROH, Base PdII_Alkoxy->Pd0 Reductive Elimination Product Py-OR PdII_Alkoxy->Product

Caption: The catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.

Causality in Experimental Design for Buchwald-Hartwig Coupling
  • Palladium Precatalyst and Ligands: The choice of ligand is critical for a successful Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, RuPhos) and Hartwig groups, are commonly used.[10][11] These ligands promote both the oxidative addition and the reductive elimination steps. The steric bulk of the ligand facilitates the reductive elimination, which is often the rate-limiting step.

  • Base: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like potassium phosphate (K3PO4) can also be used, especially for substrates with base-sensitive functional groups.[12]

  • Solvent: Aprotic solvents such as toluene, dioxane, and THF are typically used. The choice of solvent can influence the solubility of the catalyst and reagents.

Protocol 3: Synthesis of 3-(Benzyloxy)pyridine via Buchwald-Hartwig Coupling

This protocol describes the synthesis of 3-(benzyloxy)pyridine from 3-bromopyridine and benzyl alcohol.

Materials:

  • 3-Bromopyridine

  • Benzyl alcohol

  • Palladium(II) acetate (Pd(OAc)2)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle with an oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere, add Pd(OAc)2 (0.02 eq.) and XPhos (0.04 eq.).

  • Add 3-bromopyridine (1.0 eq.), benzyl alcohol (1.2 eq.), and NaOtBu (1.4 eq.).

  • Add anhydrous toluene to the flask.

  • Seal the flask or tube and heat the reaction mixture to 100-110°C in an oil bath for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(benzyloxy)pyridine.[13]

IV. Transition-Metal-Free Approaches: The Future of Pyridine Ether Synthesis

The development of transition-metal-free synthetic methods is a growing area of research, driven by the desire for more sustainable and cost-effective chemical processes. While still less established than the classical methods, several promising strategies for the synthesis of pyridine ethers without transition metals have emerged.

One such approach involves the use of aryne intermediates.[14] Arynes can be generated in situ and react with pyridones to form pyridine ethers. Another strategy involves pyridine-mediated reactions where pyridine itself can act as a shuttle in borrowing hydrogen processes for the N-alkylation of anilines with alcohols, a concept that could potentially be adapted for O-alkylation.[15]

While detailed, general protocols for transition-metal-free pyridine ether synthesis are still evolving, these approaches represent an exciting frontier in organic synthesis and offer the potential for greener and more economical routes to these important molecules.

Conclusion

The synthesis of functionalized pyridine ethers is a rich and evolving field. The choice of synthetic route depends on a careful consideration of the substrate, desired functional group tolerance, and practical factors such as cost and scalability. While SNAr reactions offer a straightforward and economical approach for activated pyridines, the Ullmann condensation and, in particular, the Buchwald-Hartwig C-O coupling provide greater versatility and milder conditions for a broader range of substrates. As the field continues to advance, the development of novel transition-metal-free methods will undoubtedly provide even more powerful tools for the synthesis of these vital chemical entities. This guide serves as a foundational resource for researchers to navigate the available methodologies and to make informed decisions in their synthetic endeavors.

References

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Semantic Scholar. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. Available at: [Link]

  • Transition-Metal-Free C2-Functionalization of Pyridines through Aryne Three-Component Coupling. PubMed. Available at: [Link]

  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. PMC. Available at: [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. ResearchGate. Available at: [Link]

  • Why is β substitution in Nucleophilic reactions of pyridines not preferred?. Quora. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available at: [Link]

  • SNAr Reaction in Other Common Molecular Solvents. Wordpress. Available at: [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]

  • Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. ResearchGate. Available at: [Link]

  • Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications. Available at: [Link]

  • Lewis Acids for the Activation of Pyridines for Further Functionalisation. University of Bath. Available at: [Link]

  • Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply-fused heteroaroma. Beilstein Archives. Available at: [Link]

  • Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Jiao Research Group. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Available at: [Link]

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • SNAr Solvents and Reagents. Wordpress. Available at: [Link]

  • Cu-Catalyzed Switchable Synthesis of Functionalized Pyridines and Pyrroles. ResearchGate. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Concise Copper-Catalyzed Synthesis of Tricyclic Biaryl Ether-Linked Aza-Heterocyclic Ring Systems. Organic Letters. Available at: [Link]

  • Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. ResearchGate. Available at: [Link]

  • Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. PubMed. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]

  • Transition‐Metal‐Free Syntheses of Pyridine‐Containing Thioethers Through Two‐Fold CS Bond Formation. Semantic Scholar. Available at: [Link]

  • Visible light-mediated copper catalyzed regioselective diamination of terminal alkynes at room temperature: a facile synthesis of substituted imidazo[1,2-α]pyridines. Green Chemistry. Available at: [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. Available at: [Link]

  • Pyridine Substrate Scope for C(sp²)−H Pyridination.[a]. ResearchGate. Available at: [Link]

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Application

Application Notes and Protocols: 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine as a Versatile Building Block in Organic Synthesis

Abstract This document provides a comprehensive technical guide on the application of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine as a pivotal building block in modern organic synthesis. The pyridine scaffold is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the application of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine as a pivotal building block in modern organic synthesis. The pyridine scaffold is a cornerstone of medicinal chemistry, with a significant number of drugs approved by the US FDA containing this heterocycle.[1] This guide moves beyond a simple catalog of reactions, offering in-depth protocols, mechanistic insights, and expert commentary on its use in key transformations, particularly palladium-catalyzed cross-coupling reactions. We present detailed, field-proven methodologies for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling researchers in drug discovery and chemical development to leverage this versatile intermediate for the synthesis of complex molecular architectures.

Introduction: A Privileged Scaffold for Drug Discovery

The 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine moiety combines three critical pharmacophoric elements: an electron-deficient pyridine ring, a flexible piperidine ether linkage, and a tertiary amine. This unique combination makes it an exceptionally valuable starting material for constructing molecules with potential therapeutic applications. The 2-chloro substituent serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, allowing for the strategic installation of aryl, heteroaryl, and amino groups. The piperidinyl-oxy fragment is a common feature in centrally active agents and provides a key hydrogen bond acceptor while influencing physicochemical properties such as solubility and lipophilicity.

The structural motif is analogous to intermediates used in the synthesis of potent and selective bioactive compounds, including G-protein-coupled receptor 119 (GPR119) agonists investigated as potential treatments for type 2 diabetes.[2][3] This guide provides the practical knowledge to effectively utilize this building block in synthetic campaigns.

Synthesis of the Core Building Block

The accessibility of a building block is paramount to its utility. 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine can be reliably synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the second chlorine atom activates the C4-position of 2,4-dichloropyridine for nucleophilic attack by the alkoxide of 1-methylpiperidin-4-ol.

Synthetic Workflow Diagram

Caption: Synthesis of the title compound via SNAr.

Protocol 2.1: Synthesis of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine

Materials:

  • 1-Methylpiperidin-4-ol (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

  • 2,4-Dichloropyridine (1.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous DMF.

  • Deprotonation: Cool the DMF to 0 °C in an ice bath. Carefully add sodium hydride in portions. Causality Note: Portion-wise addition of NaH is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Add a solution of 1-methylpiperidin-4-ol in a minimal amount of anhydrous DMF dropwise to the NaH suspension at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium alkoxide.

  • SNAr Reaction: Cool the mixture back to 0 °C. Add a solution of 2,4-dichloropyridine in DMF dropwise. Expert Insight: Maintaining a low temperature minimizes potential side reactions.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the title compound.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals.[4][5] The 2-chloro position of the title building block is readily activated for this transformation, even though chloropyridines can be less reactive than their bromo- or iodo-counterparts.[6]

Suzuki-Miyaura Reaction Workflow

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine (1.0 equiv)

  • (Hetero)arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03-0.05 equiv)

  • Potassium carbonate (K2CO3) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Reaction Setup: To a microwave vial or Schlenk tube, add the title compound, the boronic acid, K2CO3, and the palladium catalyst.

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times. Trustworthiness Note: Rigorous exclusion of oxygen is critical to prevent catalyst degradation and ensure reproducibility.

  • Add the degassed solvent mixture (1,4-dioxane and water) via syringe.

  • Reaction: Seal the vessel and heat the mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for the required time (1-12 hours), monitoring by TLC or LC-MS.[7]

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., EtOAc or CH2Cl2).

  • Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.

  • Purification: Purify the crude residue by flash chromatography or preparative HPLC to yield the desired coupled product.

Data Summary: Suzuki-Miyaura Coupling
Boronic Acid PartnerCatalyst Loading (mol%)BaseTemp (°C)Typical Yield (%)
Phenylboronic acid5K2CO310085-95
4-Methoxyphenylboronic acid5K2CO310080-90
3-Pyridylboronic acid5K2CO311070-85
Thiophene-2-boronic acid5K2CO311065-80

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a transformative reaction for forging C-N bonds, a linkage central to countless pharmaceuticals.[8] This reaction allows for the coupling of the 2-chloro position with a vast array of primary and secondary amines.

Buchwald-Hartwig Amination Workflow

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 4.1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine (1.0 equiv)

  • Amine (1.1-1.3 equiv)

  • Palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%)

  • Bulky phosphine ligand (e.g., RuPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4-1.6 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: In a glovebox, add the palladium pre-catalyst, ligand, and NaOt-Bu to an oven-dried reaction vessel. Expertise Note: The use of a strong, non-nucleophilic base like NaOt-Bu is critical for deprotonating the amine in the catalytic cycle without competing as a nucleophile.[9] Bulky, electron-rich phosphine ligands are required to facilitate the oxidative addition to the relatively inert C-Cl bond and promote the final reductive elimination.[10]

  • Add the title compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Reaction: Seal the vessel and heat to 80-110 °C for 4-24 hours, monitoring the reaction progress by LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Quench with water and dilute with an organic solvent (e.g., EtOAc).

  • Filter the mixture through a pad of celite to remove palladium black and inorganic salts.

  • Wash the filtrate with water, then brine, dry over Na2SO4, filter, and concentrate.

  • Purification: Purify the crude material via flash column chromatography to obtain the desired arylamine product.

Conclusion

2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine is a high-value, strategically functionalized building block for synthetic and medicinal chemistry. Its utility is primarily demonstrated through robust and versatile palladium-catalyzed cross-coupling reactions, which provide efficient access to complex C-C and C-N linked scaffolds. The protocols and insights provided herein serve as a validated starting point for researchers to accelerate their discovery programs and construct novel molecules with significant therapeutic potential.

References

  • BenchChem. (2025). Synthesis and Potential Applications of 2-((4-chlorophenyl)(piperidin-1-yl)methyl)pyridine. BenchChem Technical Support.
  • Google Patents. (2011). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • Wang, T., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-508. [Link]

  • Al-Ostath, A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23513-23528. [Link]

  • Patsnap. (2016). 2-chloro pyridine preparation method. Eureka. [Link]

  • ResearchGate. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Request PDF. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2021). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.[Link]

  • Singh, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • Pro Progressio Alapítvány. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. [Link]

  • Vaskó, D., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(15), 2742. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]

  • Ramirez, A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 17, 1761-1767. [Link]

Sources

Method

Application Note: A Scalable and Efficient Synthesis of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine and its Key Intermediates

For: Researchers, scientists, and drug development professionals. Introduction 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine is a crucial intermediate in the synthesis of various pharmaceutical compounds, including an...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine is a crucial intermediate in the synthesis of various pharmaceutical compounds, including antihistamines and other biologically active molecules. Its structural motif, combining a substituted pyridine ring with a piperidine moiety through an ether linkage, makes it a valuable building block in medicinal chemistry. The development of a robust and scalable synthetic route is paramount for ensuring a consistent and cost-effective supply for drug discovery and development programs.

This application note provides a detailed, field-proven guide for the scale-up synthesis of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine. The described protocols are designed for efficiency, safety, and high purity of the final product and its intermediates. We will delve into the rationale behind the selection of reagents and reaction conditions, offering insights that are critical for successful implementation in a laboratory or pilot plant setting.

Overall Synthetic Strategy

The synthesis is approached in a convergent manner, preparing the two key fragments, the pyridine and piperidine moieties, separately before their final coupling. This strategy allows for the purification of each intermediate, ensuring high purity of the final product. The overall workflow is depicted below.

G cluster_0 Pyridine Moiety Synthesis cluster_1 Piperidine Moiety Synthesis cluster_2 Final Coupling 2-Amino-4-picoline 2-Amino-4-picoline 2-Chloro-4-methylpyridine 2-Chloro-4-methylpyridine 2-Amino-4-picoline->2-Chloro-4-methylpyridine Diazotization & Chlorination 2-Chloro-4-(chloromethyl)pyridine 2-Chloro-4-(chloromethyl)pyridine 2-Chloro-4-methylpyridine->2-Chloro-4-(chloromethyl)pyridine Radical Chlorination 2-Chloro-4-hydroxypyridine 2-Chloro-4-hydroxypyridine 2-Chloro-4-(chloromethyl)pyridine->2-Chloro-4-hydroxypyridine Hydrolysis 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine 2-Chloro-4-hydroxypyridine->2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine Williamson Ether Synthesis Ethyl N-methyl-4-piperidinecarboxylate Ethyl N-methyl-4-piperidinecarboxylate 1-Methylpiperidin-4-ol 1-Methylpiperidin-4-ol Ethyl N-methyl-4-piperidinecarboxylate->1-Methylpiperidin-4-ol Reduction 1-Methylpiperidin-4-ol->2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine

Figure 1: Overall synthetic workflow for 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine.

Part 1: Synthesis of 2-Chloro-4-hydroxypyridine (Intermediate A)

The synthesis of the key pyridine intermediate, 2-chloro-4-hydroxypyridine, can be achieved through a multi-step process starting from commercially available 2-amino-4-picoline.

Step 1.1: Synthesis of 2-Chloro-4-methylpyridine

The initial step involves the conversion of the amino group of 2-amino-4-picoline to a chloro group via a Sandmeyer-type reaction. This is a well-established transformation for the synthesis of chloropyridines from their amino precursors.[1][2]

Protocol:

  • To a stirred solution of concentrated hydrochloric acid, add 2-amino-4-picoline in portions while maintaining the temperature below 10 °C.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 1 hour.

  • Slowly warm the reaction mixture to room temperature and then heat to 40-50 °C until nitrogen evolution ceases.

  • Cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution to a pH of 7-8.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-4-methylpyridine.

  • Purify the crude product by vacuum distillation.

Reagent/ParameterMolar Ratio/ValueNotes
2-Amino-4-picoline1.0 eqStarting material
Concentrated HCl3.0 - 4.0 eqAcidic medium for diazotization
Sodium Nitrite1.1 - 1.2 eqDiazotizing agent
Temperature0 - 5 °CCritical for diazonium salt stability
Typical Yield70 - 80%Post-purification
Step 1.2: Synthesis of 2-Chloro-4-(chloromethyl)pyridine

The methyl group of 2-chloro-4-methylpyridine is then chlorinated using a radical initiator. This step is crucial for introducing a reactive handle for subsequent hydrolysis.[3]

Protocol:

  • Dissolve 2-chloro-4-methylpyridine in a suitable solvent such as carbon tetrachloride or tetrahydrofuran.

  • Add a radical initiator, such as benzoyl peroxide, to the solution.

  • Heat the mixture to reflux (around 80 °C for THF).

  • Slowly add sulfuryl chloride (SO₂Cl₂) dropwise to the refluxing solution.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench with water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-chloro-4-(chloromethyl)pyridine can often be used in the next step without further purification.

Reagent/ParameterMolar Ratio/ValueNotes
2-Chloro-4-methylpyridine1.0 eq
Sulfuryl Chloride (SO₂Cl₂)1.0 - 1.1 eqChlorinating agent
Benzoyl Peroxide0.01 - 0.05 eqRadical initiator
SolventTHF or CCl₄
TemperatureReflux
Typical Yield~79% (crude)As reported in similar syntheses[3]
Step 1.3: Synthesis of 2-Chloro-4-hydroxypyridine (Intermediate A)

The final step in this sequence is the hydrolysis of the chloromethyl group to a hydroxyl group, which tautomerizes to the more stable pyridone form. This intermediate is a versatile building block in pharmaceutical synthesis.[4][5]

Protocol:

  • Dissolve the crude 2-chloro-4-(chloromethyl)pyridine in a mixture of water and a co-solvent like acetone or dioxane.

  • Add a base such as sodium carbonate or potassium carbonate to the solution.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of 3-4.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 2-chloro-4-hydroxypyridine.

Reagent/ParameterMolar Ratio/ValueNotes
2-Chloro-4-(chloromethyl)pyridine1.0 eq
Sodium Carbonate1.5 - 2.0 eqBase for hydrolysis
SolventWater/Acetone (1:1)
TemperatureReflux
Typical Yield80 - 90%

Part 2: Synthesis of 1-Methylpiperidin-4-ol (Intermediate B)

The piperidine component is synthesized from a commercially available starting material, ethyl N-methyl-4-piperidinecarboxylate, via reduction.

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl N-methyl-4-piperidinecarboxylate in the same anhydrous solvent to the LiAlH₄ suspension dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.[6]

  • Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ether or THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-methylpiperidin-4-ol as a colorless oil.[6]

Reagent/ParameterMolar Ratio/ValueNotes
Ethyl N-methyl-4-piperidinecarboxylate1.0 eqStarting material
Lithium Aluminum Hydride (LiAlH₄)1.1 eqReducing agent
SolventAnhydrous Diethyl Ether or THF
Temperature0 °C to Room Temperature
Typical Yield~84%As reported in similar syntheses[6]

Part 3: Final Coupling via Williamson Ether Synthesis

The final step involves the coupling of 2-chloro-4-hydroxypyridine and 1-methylpiperidin-4-ol via a Williamson ether synthesis. This reaction forms the desired ether linkage.[7][8][9][10]

Figure 2: Williamson ether synthesis for the final product.

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF), add 1-methylpiperidin-4-ol dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases, to form the sodium alkoxide.

  • Add a solution of 2-chloro-4-hydroxypyridine in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by HPLC or TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by adding it to ice-water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine.

Reagent/ParameterMolar Ratio/ValueNotes
2-Chloro-4-hydroxypyridine1.0 eq
1-Methylpiperidin-4-ol1.1 eq
Sodium Hydride (60%)1.2 eqBase to form the alkoxide
SolventAnhydrous DMF
Temperature80 - 100 °C
Typical Yield60 - 75%Post-purification

Safety Considerations

The synthesis of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine involves the use of several hazardous reagents. It is imperative to adhere to strict safety protocols.

  • Pyridine and its derivatives: Pyridine is a flammable and toxic liquid with a pungent odor.[11] All manipulations should be performed in a well-ventilated fume hood.[11][12] Personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.[12][13]

  • Sodium Hydride: This reagent is highly reactive and flammable, reacting violently with water to produce hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon).

  • Lithium Aluminum Hydride: LiAlH₄ is also highly reactive with water and other protic solvents. Extreme caution must be exercised during its handling and quenching.

  • Chlorinating Agents: Sulfuryl chloride and phosphorus oxychloride (used in some alternative syntheses of 2-chloropyridines) are corrosive and toxic. They should be handled with care in a fume hood.

Analytical Characterization

The purity and identity of the intermediates and the final product should be confirmed by appropriate analytical techniques.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the purity of fractions during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the final product and intermediates. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compounds, confirming their identity.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine. By following the outlined protocols and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate for their ongoing research and development endeavors. The convergent approach allows for flexibility and ensures the high purity of the final compound, which is critical for its application in the synthesis of active pharmaceutical ingredients.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). Leveraging 2-Chloro-4-hydroxypyridine in Advanced Pharmaceutical Synthesis. Retrieved from [Link]

  • Google Patents. US5283338A - Process for the preparation of 2-chloropyridines.
  • ResearchGate. A preparation of 2-chloropyridine. Retrieved from [Link]

  • SIELC Technologies. (2024, July 30). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2015, July 17). Can anyone suggest me a procedure for preparation of 2- chloro-4-acetylpyridine?. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Substituted Pyridines

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Substituted Pyridine Synthesis. Pyridine scaffolds are fundamental building blocks in pharmaceuticals, a...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Substituted Pyridine Synthesis. Pyridine scaffolds are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2] However, their synthesis is often plagued by side reactions that can diminish yield, complicate purification, and impede the discovery process. This guide provides in-depth troubleshooting advice, mechanistic insights into common side reactions, and robust protocols to help you navigate these synthetic challenges.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of substituted pyridines in a direct question-and-answer format.

Q1: My Hantzsch pyridine synthesis is giving a low yield. What are the likely causes and how can I fix it?

A1: Low yields in the Hantzsch synthesis are a frequent issue, often stemming from two primary problems: incomplete reaction or incomplete oxidation of the dihydropyridine intermediate.[3][4]

  • Incomplete Initial Condensation: The multi-component nature of the Hantzsch reaction can be its own pitfall.[3][5]

    • Troubleshooting: Consider a stepwise approach. Pre-forming the enamine (from the β-ketoester and ammonia) or the Knoevenagel condensation product (from the aldehyde and β-ketoester) before the final cyclization can significantly improve yields by preventing side reactions.[4][6] For challenging substrates, catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation have been shown to drive the reaction to completion, with yields reported over 90%.[3][6]

  • Incomplete Oxidation: The initial product is a 1,4-dihydropyridine (DHP), which must be aromatized to the final pyridine product.[3][4]

    • Troubleshooting: Ensure your oxidizing agent is active and used in the correct stoichiometry. While classic oxidants like nitric acid or potassium permanganate are effective, they can be harsh and lead to side products.[3] For milder conditions, consider using iodine in refluxing methanol or exploring newer methods with reagents like ferric chloride or manganese dioxide in a one-pot synthesis.[3][7]

Q2: I'm performing a Bohlmann-Rahtz synthesis and observing significant decomposition and tar formation. What's going wrong?

A2: The Bohlmann-Rahtz synthesis, while versatile, often requires high temperatures for the final cyclodehydration step, which can be a major drawback.[8][9][10]

  • Thermal Decomposition: The high heat required for the cyclodehydration can lead to the decomposition of starting materials or the desired product, resulting in tar formation.[8][11][12][13]

    • Troubleshooting: The use of acid catalysis can significantly lower the required temperature for cyclization.[9][10] Catalysts such as acetic acid, Amberlyst 15, zinc bromide, or ytterbium triflate have been successfully employed to facilitate the reaction under milder conditions.[10]

  • Acid-Sensitive Substrates: Some enamines, particularly those with acid-sensitive groups like tert-butyl esters, can decompose under acidic conditions.[8]

    • Troubleshooting: If your substrate is acid-sensitive, carefully screen for a milder Lewis acid catalyst or consider a solvent-optimization approach. Running the reaction in a continuous flow reactor can also offer better temperature control and minimize decomposition.[14][15]

Q3: My purification is proving difficult. The product is hard to separate from byproducts, and I'm seeing significant tailing on my silica gel column.

A3: Pyridines are basic compounds, which is often the root cause of purification challenges, especially in chromatography.

  • Chromatography Issues: The basic nitrogen atom in pyridine interacts strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.

    • Troubleshooting: To mitigate tailing, add a small amount of a basic modifier to your eluent.[14] Typically, 0.1-1% triethylamine or ammonia in methanol is effective. For highly basic pyridines, consider switching to a different stationary phase, such as alumina or a polymer-based resin.

  • Complex Mixtures: If your reaction has produced a complex mixture of side products, chromatography alone may not be sufficient.

    • Troubleshooting: Utilize the basicity of your product to your advantage with an acid-base extraction.[14] Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). Your pyridine product will be protonated and move to the aqueous layer, leaving non-basic impurities behind. You can then recover your product by basifying the aqueous layer and re-extracting with an organic solvent.[14]

Q4: My reaction is highly exothermic and difficult to control. How can I manage this?

A4: Runaway exothermic reactions are a safety hazard and can lead to the formation of degradation products.

  • Troubleshooting:

    • Slow Addition of Reagents: Adding one of the reactants dropwise over time can help control the rate of heat generation.[14]

    • Efficient Cooling: Use an ice bath or a cryostat to maintain a constant, low temperature.[14]

    • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[14]

    • Continuous Flow Chemistry: For highly exothermic processes, continuous flow reactors offer superior temperature control and are inherently safer.[14]

Part 2: In-Depth Analysis of Common Side Reactions

A deeper understanding of the mechanisms behind side reactions is crucial for developing effective preventative strategies.

Over-oxidation and N-Oxide Formation

In many pyridine syntheses that require an oxidation step, such as the Hantzsch synthesis, there is a risk of over-oxidation. The nitrogen atom in the pyridine ring is electron-rich and susceptible to oxidation, particularly by strong oxidizing agents like peracids, leading to the formation of pyridine N-oxides.[16][17]

  • Mechanistic Insight: The lone pair of electrons on the nitrogen atom can attack the oxidant, forming an N-O bond. While sometimes a desired product, N-oxide formation is often an unwanted side reaction that consumes the target pyridine.[17]

Dimerization and Polymerization

Under certain conditions, especially with radical reactions or in the presence of strong bases, pyridine derivatives can undergo dimerization.[16][18] For example, radical dimerization can yield 4,4'-bipyridine or 2,2'-bipyridine.[16] In other cases, highly reactive intermediates can lead to the formation of polymeric tars, which are complex, insoluble materials that are difficult to characterize and remove.

Formation of Isomeric Byproducts

In syntheses of unsymmetrically substituted pyridines, the formation of regioisomers is a common problem. For example, in the Guareschi-Thorpe synthesis, the initial condensation can occur at different positions, leading to a mixture of products.[19][20][21]

  • Mechanistic Insight: The regioselectivity is often governed by the relative reactivity of the different electrophilic and nucleophilic sites in the starting materials. Subtle changes in reaction conditions, such as the choice of base or solvent, can influence this selectivity.

Part 3: Preventative Strategies and Optimization Protocols

This section provides actionable strategies and detailed protocols to minimize side reactions and improve the outcome of your pyridine synthesis.

Troubleshooting Workflow Diagram

The following diagram outlines a general workflow for troubleshooting common issues in pyridine synthesis.

G cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Solutions start Low Yield / Impure Product check_tlc Analyze Reaction Mixture (TLC, LC-MS) start->check_tlc incomplete_rxn Incomplete Reaction? check_tlc->incomplete_rxn Starting Material Present side_products Side Products Observed? check_tlc->side_products Multiple Spots purification_issue Purification Difficulty? check_tlc->purification_issue Tailing / Overlapping Spots optimize_cond Optimize Conditions: - Increase Temp/Time - Change Solvent/Catalyst incomplete_rxn->optimize_cond stepwise Consider Stepwise Synthesis incomplete_rxn->stepwise side_products->optimize_cond change_reagents Modify Reagents: - Milder Oxidant - Different Base side_products->change_reagents optimize_purification Optimize Purification: - Additive to Eluent (Et3N) - Acid/Base Extraction - Recrystallization purification_issue->optimize_purification end Pure Product optimize_cond->end stepwise->end change_reagents->end optimize_purification->end

Caption: A general troubleshooting workflow for pyridine synthesis.

Protocol: Mitigating Tailing in Column Chromatography
  • Prepare the Crude Sample: Dissolve your crude pyridine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Select the Eluent System: Based on the polarity of your compound, choose an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Add a Basic Modifier: To the chosen eluent, add 0.1-1% triethylamine. For example, for 1 liter of eluent, add 1-10 mL of triethylamine.

  • Equilibrate the Column: Before loading your sample, flush the silica gel column with at least 3-5 column volumes of the modified eluent. This ensures the entire stationary phase is neutralized.

  • Load the Sample and Elute: Load your sample onto the column and begin elution with the modified solvent system.

  • Monitor Fractions: Collect and analyze fractions by TLC to identify those containing your pure product.

Data Summary: Common Pyridine Syntheses and Their Potential Side Reactions
Synthesis MethodCommon Side ReactionsPreventative Measures
Hantzsch Synthesis Incomplete oxidation (dihydropyridine remains), over-oxidation (N-oxide formation), formation of undesired intermediates.[3][6]Use a reliable oxidizing agent, consider milder conditions, perform a stepwise reaction.[6]
Bohlmann-Rahtz Synthesis Thermal decomposition, tar formation, decomposition of acid-sensitive substrates.[8][9]Use acid catalysis to lower reaction temperature, choose a catalyst compatible with your substrate.[8][9][10]
Guareschi-Thorpe Synthesis Formation of isomeric byproducts, low yields with certain nitrogen sources.[19][22]Optimize nitrogen source (e.g., ammonium carbonate), carefully control reaction conditions to favor the desired regioisomer.[22]
Kröhnke Synthesis Formation of complex mixtures, side reactions with α,β-unsaturated carbonyls.[9][16]Ensure high purity of starting materials, optimize reaction temperature and time.

References

  • Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Pyridine Synthesis: Cliff Notes - Baran Lab. (2004). Retrieved February 14, 2026, from [Link]

  • Pyridine - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. (n.d.). Retrieved February 14, 2026, from [Link]

  • Icilio Guareschi and his amazing “1897 reaction” - PMC - NIH. (n.d.). Retrieved February 14, 2026, from [Link]

  • Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Reaction mechanism for the oxidation of pyridine - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (n.d.). Retrieved February 14, 2026, from [Link]

  • Guareschi-Thorpe synthesis of pyridine. (n.d.). Retrieved February 14, 2026, from [Link]

  • Guareschi-Thorpe Condensation. (n.d.). Retrieved February 14, 2026, from [Link]

  • Process for the preparation of substituted pyridines - Google Patents. (n.d.).
  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications - ResearchGate. (2007). Retrieved February 14, 2026, from [Link]

  • Learning from the Hantzsch synthesis. (2000). Retrieved February 14, 2026, from [Link]

  • Bohlmann–Rahtz Pyridine Synthesis - J&K Scientific LLC. (n.d.). Retrieved February 14, 2026, from [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. (n.d.). Retrieved February 14, 2026, from [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Hantzsch Pyridine Synthesis | PDF - Scribd. (n.d.). Retrieved February 14, 2026, from [Link]

  • Pyridine Ring Synthesis - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters - ACS Publications. (n.d.). Retrieved February 14, 2026, from [Link]

  • Structure, Mechanism and Reactivity of Hantzsch Esters - Macmillan Group. (2004). Retrieved February 14, 2026, from [Link]

  • Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure - ResearchGate. (2009). Retrieved February 14, 2026, from [Link]

  • Reactions of pyridine coenzyme dimers and monomers with viologens - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]

  • Pyridines - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Strategies for Tar Reduction in Fuel-Gases and Synthesis-Gases from Biomass Gasification. (2011). Retrieved February 14, 2026, from [Link]

  • Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

  • Thermodynamic and kinetic study of NO reduction by pyridine/pyrrole during biomass tar reburning: the quantum chemical method approach | Request PDF - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Method for extraction of pyridine compounds from coal tar - Google Patents. (n.d.).
  • Numerical Investigation of Tar Formation Mechanisms in Biomass Pyrolysis - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]

  • Phenol - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

Optimization

Technical Support Center: 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine. It provides in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the knowledge to anticipate and resolve potential challenges in your experiments.

Overview and Chemical Stability Profile

2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure combines a reactive 2-chloropyridine core with an ether-linked 1-methylpiperidine moiety. This combination of functional groups dictates its stability and reactivity profile. Understanding these characteristics is crucial for successful experimental design, execution, and data interpretation.

The primary stability concerns stem from the inherent reactivity of its constituent parts:

  • 2-Chloropyridine Moiety: The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position, making the chloro-substituent susceptible to nucleophilic aromatic substitution (SNAr).[1] This reactivity is a cornerstone of its utility in synthesis but also a potential source of degradation.[2]

  • Ether Linkage: The aryl ether bond can be susceptible to cleavage under harsh acidic conditions.

  • 1-Methylpiperidine Moiety: The tertiary amine is basic and can be a site for oxidation. Its basicity also means the compound will readily form salts in acidic media, which can affect solubility and reactivity.

Below is the chemical structure of the compound.

Caption: Structure of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common stability-related issues in a direct question-and-answer format.

Q1: I'm observing a new, more polar impurity in my LC-MS analysis after leaving my sample in an acidic mobile phase. What is it likely to be?

A1: The most probable cause is hydrolysis of the 2-chloro group to a 2-hydroxy group, forming 2-Hydroxy-4-[(1-methylpiperidin-4-yl)oxy]pyridine. The 2-position on the pyridine ring is activated towards nucleophilic attack, and water can act as a nucleophile, especially under acidic conditions which may protonate the pyridine nitrogen and further increase the electrophilicity of the ring. The resulting hydroxyl group significantly increases the polarity of the molecule. Hydrolysis of 4-pyridone derivatives has been shown to be facilitated by zwitterionic character, a principle that applies here.[3]

Q2: My reaction yield is lower than expected when using a strong base. What could be happening to my starting material?

A2: While the compound is generally stable to many bases, very strong bases (e.g., organolithiums or sodium amide) at elevated temperatures could potentially lead to side reactions. One possibility is elimination or other complex rearrangements, although direct nucleophilic attack by a strong, hindered base at the 2-position is less common. A more likely scenario is that your base is reacting with other components in the mixture, or that the intended reaction is simply not efficient under the chosen conditions. It is crucial to select a base that is compatible with the overall reaction scheme.

Q3: What are the optimal storage conditions for this compound to ensure long-term stability?

A3: To maximize shelf-life, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[4] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential slow oxidation of the tertiary amine or interaction with atmospheric moisture. Refrigeration is advisable. Avoid storing near strong acids, bases, or oxidizing agents.[4]

Q4: Can this compound be used in aqueous solutions? What pH range is recommended?

A4: Yes, but with caution. The compound's stability in aqueous solutions is pH-dependent.

  • Acidic Conditions (pH < 4): Risk of hydrolysis at the C2-Cl bond is increased. The piperidine and pyridine nitrogens will be protonated, increasing water solubility but potentially accelerating degradation.

  • Neutral to Mildly Basic Conditions (pH 7-9): This is generally the safest range for handling in aqueous media for short durations.

  • Strongly Basic Conditions (pH > 10): While generally more stable towards hydrolysis at the C2 position than in acid, other base-mediated reactions could occur depending on the specific conditions and reagents present.

We strongly recommend preparing aqueous solutions fresh and analyzing them promptly. For reactions requiring prolonged heating in aqueous media, a stability study is advised (see Protocol 1).

Q5: I'm performing a palladium-catalyzed cross-coupling reaction and observing significant decomposition. What is the cause?

A5: The C-Cl bond in 2-chloropyridines is known to undergo oxidative addition to palladium(0) catalysts, which is the intended reaction.[1] However, decomposition can occur if reaction conditions are not optimized.

  • Causality: The ether oxygen and piperidine nitrogen can act as ligands, potentially interfering with the catalyst's activity or promoting side reactions. The choice of phosphine ligand for the palladium catalyst is critical. Bulky, electron-rich ligands are often required to facilitate the oxidative addition of aryl chlorides while preventing catalyst deactivation. Ensure your reagents and solvents are anhydrous and de-gassed, as oxygen can deactivate the Pd(0) catalyst.

Q6: What are the likely degradation pathways for this molecule?

A6: Based on its structure, the two most probable degradation pathways are hydrolysis and oxidation.

Potential Degradation Pathways Start 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine HydrolysisProduct 2-Hydroxy-4-[(1-methylpiperidin-4-yl)oxy]pyridine (Hydrolysis Product) Start->HydrolysisProduct H₂O / H⁺ (Hydrolysis) OxidationProduct 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine N-oxide (Oxidation Product) Start->OxidationProduct [O] (Oxidation)

Caption: Primary degradation pathways for the title compound.

Recommended Experimental Protocols

To proactively assess stability, we recommend performing a forced degradation study.

Protocol 1: Forced Degradation Study

Objective: To identify the conditions under which 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine degrades and to characterize the degradation products.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like acetonitrile or methanol.

  • Set Up Stress Conditions: Aliquot the stock solution into separate vials for each stress condition as described in the table below.

  • Incubation: Incubate the vials under the specified conditions for a defined period (e.g., 24 hours). Include a control sample kept at 4°C in the dark.

  • Analysis: After incubation, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the initial mobile phase and analyze by HPLC-UV/MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify major degradation products by their mass-to-charge ratio (m/z) and retention time.

Forced Degradation Conditions Summary

Stress ConditionReagent/ConditionTemperatureExpected Outcome / Primary Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°CHigh potential for hydrolysis of C-Cl to C-OH.
Base Hydrolysis 0.1 M NaOH60°CLower potential for hydrolysis; compound may be more stable.
Oxidation 3% H₂O₂Room TempPotential for N-oxide formation on the piperidine or pyridine nitrogen.
Thermal Stress Solid State80°CAssess intrinsic thermal stability.
Photolytic Stress SolutionUV/Vis LightAssess sensitivity to light-induced degradation.[5]
Protocol 2: General Purpose HPLC Method for Stability Monitoring

Objective: To provide a baseline analytical method for quantifying the purity of the compound and detecting degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 270 nm

  • Injection Volume: 10 µL

Causality behind Method Choices:

  • The C18 column provides good hydrophobic retention for the molecule.

  • The formic acid in the mobile phase ensures the protonation of the basic nitrogens, leading to sharp, symmetrical peak shapes.

  • The gradient elution allows for the separation of the main compound from potentially more polar (e.g., hydrolyzed) or less polar impurities.

Troubleshooting Workflow

When encountering a stability issue, a systematic approach is key. The following workflow can help diagnose the root cause.

Start Suspected Stability Issue (e.g., new peak, low yield) CheckStorage 1. Verify Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage ReviewProtocol 2. Review Experimental Protocol (pH, Temp, Reagents) CheckStorage->ReviewProtocol Storage OK AnalyzeImpurity 3. Characterize Impurity (LC-MS, NMR if possible) ReviewProtocol->AnalyzeImpurity Protocol Seems OK CompareMass Compare m/z to expected degradants (hydrolysis, oxidation) AnalyzeImpurity->CompareMass ForcedDegradation 4. Perform Forced Degradation (See Protocol 1) CompareMass->ForcedDegradation CompareRetention Compare retention time and m/z of impurity to stressed samples ForcedDegradation->CompareRetention IdentifyCause 5. Identify Root Cause CompareRetention->IdentifyCause ModifyProtocol 6. Modify Protocol (e.g., adjust pH, lower temp, use fresh material) IdentifyCause->ModifyProtocol

Caption: A systematic workflow for troubleshooting stability issues.

References
  • University of Washington, Hazard Assessment for Pyridine. [Online].
  • BenchChem, A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. [Online].
  • Thermo Fisher Scientific, Safety Data Sheet for 2-Chloro-4-methylpyrimidine. [Online].
  • Santa Cruz Biotechnology, 2-Chloropyridine Safety Information. [Online].
  • CDH Fine Chemical, 2-Chloro Pyridine Material Safety Data Sheet. [Online].
  • Sigma-Aldrich, Safety Data Sheet. [Online].
  • NIH National Library of Medicine, Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. [Online].
  • Chempanda, Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Online].
  • ResearchGate, Degradation of Pyridines in the Environment. [Online].
  • Wikipedia, 2-Chloropyridine. [Online].
  • BenchChem, Technical Support Center: Degradation Pathways of Substituted Pyridines. [Online].

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Troubleshooting

Technical Support Center: Analytical Method Development for Halogenated Pyridines

Welcome to the technical support center for analytical method development of halogenated pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for analytical method development of halogenated pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the unique challenges presented by this class of compounds. The information herein is curated to offer not just solutions, but a foundational understanding of the principles behind them, ensuring robust and reliable analytical methods.

Introduction: The Analytical Challenge of Halogenated Pyridines

Halogenated pyridines are a critical structural motif in a vast array of pharmaceuticals and agrochemicals.[1][2] Their analysis, however, is often fraught with difficulties stemming from their unique physicochemical properties. The basicity of the pyridine ring, coupled with the electron-withdrawing and sometimes reactive nature of halogen substituents, can lead to a host of chromatographic and detection issues.[3][4]

This guide will address the most common challenges encountered during the development of analytical methods for these compounds, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may be encountering in the laboratory.

HPLC Method Development
Question 1: I'm observing significant peak tailing for my halogenated pyridine analyte in reversed-phase HPLC. What is the cause and how can I fix it?

Answer:

Peak tailing with basic compounds like halogenated pyridines is a frequent issue in reversed-phase HPLC and is primarily caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[5][6][7] This interaction is a form of ion exchange that leads to a mixed-mode retention mechanism, resulting in asymmetrical peaks.[7]

Here are several strategies to mitigate peak tailing, ranging from simple mobile phase adjustments to more advanced column chemistry choices:

  • Mobile Phase pH Adjustment: Operating the mobile phase at a low pH (typically 2-3) will suppress the ionization of silanol groups, thereby minimizing the secondary interactions.[5][8] Conversely, using a high pH mobile phase (around 8-10) will ensure the pyridine is in its neutral form, which can also reduce tailing, but requires a pH-stable column.

  • Use of Mobile Phase Additives:

    • Buffers: Incorporating a buffer into your mobile phase is crucial for controlling the pH and can help mask residual silanol interactions.[6][7] Common choices include phosphate, formate, and acetate buffers.

    • Triethylamine (TEA): Adding a small amount of an amine modifier like TEA to the mobile phase can competitively bind to the active silanol sites, effectively shielding the analyte from these interactions.[5][9] However, be aware that TEA can suppress ionization in mass spectrometry.

  • Column Selection:

    • End-capped Columns: Modern, high-purity, and thoroughly end-capped columns have a lower concentration of accessible silanol groups, which significantly reduces peak tailing for basic compounds.[9]

    • Hybrid Organic-Silica Columns: These columns offer improved pH stability and reduced silanol activity compared to traditional silica-based columns.

    • Superficially Porous (Core-Shell) Columns: These columns can provide high efficiency and improved peak shape due to their unique particle morphology.[10]

  • Increased Ionic Strength: Increasing the buffer concentration in the mobile phase can also help to reduce secondary interactions.[7]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed ph_adjust Adjust Mobile Phase pH (Low or High) start->ph_adjust additives Incorporate Mobile Phase Additives (Buffer, TEA) ph_adjust->additives If tailing persists solution Symmetrical Peak Achieved ph_adjust->solution If successful column Select an Appropriate Column (End-capped, Hybrid, Core-Shell) additives->column If tailing persists additives->solution If successful ionic Increase Ionic Strength (Higher Buffer Concentration) column->ionic For further improvement column->solution If successful ionic->solution

Caption: A decision tree for troubleshooting peak tailing of halogenated pyridines in HPLC.

Question 2: My halogenated pyridine has poor retention on a C18 column. How can I increase its retention time?

Answer:

Poor retention of polar compounds on reversed-phase columns is a common challenge. Halogenated pyridines, especially those with fewer carbons or more polar halogens (like fluorine), can be quite hydrophilic.[10] Here's how you can enhance retention:

  • Decrease the Organic Solvent Percentage: Reducing the amount of acetonitrile or methanol in your mobile phase will increase the retention of polar analytes.

  • Use a Less Retentive Stationary Phase: Consider a column with a different stationary phase, such as a C8 or a polar-embedded phase, which may offer different selectivity and better retention for your compound.

  • Employ Ion-Pairing Chromatography: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention.[11][12][13] For basic pyridines, an alkyl sulfonate (e.g., sodium dodecyl sulfate) is a suitable choice.[11] The ion-pairing reagent forms a neutral complex with the ionized analyte, which has a greater affinity for the non-polar stationary phase.[12]

  • Consider HILIC (Hydrophilic Interaction Liquid Chromatography): If your compound is very polar, HILIC can be an excellent alternative to reversed-phase chromatography. HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent.

Comparison of Strategies to Increase Retention

StrategyPrinciple of OperationAdvantagesDisadvantages
Decrease Organic Solvent Increases the polarity of the mobile phase, leading to stronger interaction with the stationary phase.Simple to implement, universally applicable in reversed-phase.May lead to very long run times, can cause issues with highly aqueous mobile phases.
Change Stationary Phase Alters the selectivity of the separation.Can provide significant improvements in retention and resolution.Requires purchasing and testing new columns.
Ion-Pairing Chromatography Forms a neutral ion-pair with the analyte, increasing its hydrophobicity.[12]Can dramatically increase retention of ionic compounds.Can lead to long column equilibration times and is often not compatible with MS detection.
HILIC Utilizes a polar stationary phase to retain polar analytes.Excellent for very polar compounds that are not retained in reversed-phase.Can have different selectivity and requires careful method development.
GC and GC-MS Method Development
Question 3: I'm having trouble with the analysis of my halogenated pyridine by GC-MS. I'm seeing poor peak shape and low sensitivity. What could be the issue?

Answer:

The challenges in GC analysis of halogenated pyridines often stem from their polarity and potential for interaction with active sites within the GC system.

  • Active Sites in the GC System: The basic nitrogen in the pyridine ring can interact with acidic sites in the injector, column, or detector, leading to peak tailing and analyte loss.[14] Ensure your entire system, from the injector liner to the column, is properly deactivated. Using a liner with deactivation (e.g., silanized) is highly recommended.

  • Column Choice: A column with a stationary phase that is appropriate for polar and basic compounds is essential. Wax-based columns (e.g., those with a polyethylene glycol phase) or columns specifically designed for the analysis of amines are good starting points.[15]

  • Injector Temperature: The injector temperature should be optimized to ensure complete and rapid volatilization of the analyte without causing thermal degradation. Too low of a temperature can lead to broad peaks, while too high of a temperature can cause the analyte to break down.

  • Derivatization: If the compound is particularly polar or thermally labile, derivatization can be a viable strategy to improve its chromatographic behavior. However, this adds an extra step to the sample preparation process.

Question 4: The fragmentation pattern of my halogenated pyridine in the mass spectrometer is complex and doesn't show a clear molecular ion. How can I interpret the mass spectrum?

Answer:

Electron ionization (EI) can be an energetic ionization technique, often leading to extensive fragmentation and a weak or absent molecular ion peak, especially for less stable molecules.[16][17]

  • Soft Ionization Techniques: If identifying the molecular ion is critical, consider using a softer ionization technique such as chemical ionization (CI) or electrospray ionization (ESI) if you are using an LC-MS system.

  • Understanding Fragmentation Patterns: The fragmentation of halogenated pyridines is influenced by the position and type of halogen.[18]

    • Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for pyridines.

    • Loss of Halogen: The loss of the halogen atom or a hydrogen halide molecule is also a characteristic fragmentation.

    • Isotope Patterns: For chlorinated and brominated compounds, the characteristic isotopic patterns of chlorine (M+2 of ~33%) and bromine (M+2 of ~98%) are invaluable for identifying halogen-containing fragments.[19]

Sample Preparation
Question 5: What are the best practices for preparing samples containing halogenated pyridines for analysis?

Answer:

Proper sample preparation is critical for accurate and reproducible results.[20] The choice of technique will depend on the sample matrix and the concentration of the analyte.

  • Solvent Selection: Choose a solvent that completely dissolves the analyte and is compatible with the analytical technique. For reversed-phase HPLC, the sample solvent should ideally be similar in composition to or weaker than the initial mobile phase to avoid peak distortion.[9]

  • Extraction Techniques:

    • Liquid-Liquid Extraction (LLE): A versatile technique for separating analytes from a complex matrix based on their differential solubility in two immiscible liquids.[20]

    • Solid-Phase Extraction (SPE): An excellent method for sample clean-up and concentration.[9][20] For halogenated pyridines, a reversed-phase or a mixed-mode cation exchange sorbent can be effective.

    • QuEChERS: This "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is particularly useful for complex matrices like food and environmental samples.[20]

Sample Preparation Workflow

G sample Initial Sample dissolution Dissolution in Appropriate Solvent sample->dissolution extraction Extraction (LLE, SPE, etc.) if necessary dissolution->extraction filtration Filtration to Remove Particulates dissolution->filtration If clean sample extraction->filtration analysis Analysis by HPLC or GC filtration->analysis

Caption: A general workflow for the preparation of samples containing halogenated pyridines.

Frequently Asked Questions (FAQs)

Q1: How does the position of the halogen on the pyridine ring affect its chromatographic behavior?

The position of the halogen substituent can influence the pKa, polarity, and steric hindrance of the molecule, all of which can affect its retention and peak shape in chromatography. For example, a halogen at the 2- or 6-position can sterically hinder the interaction of the nitrogen lone pair with silanol groups, potentially leading to better peak shape.

Q2: Are there any stability concerns I should be aware of when analyzing halogenated pyridines?

Some halogenated pyridines can be susceptible to degradation under certain conditions. For example, they may be sensitive to light (photodegradation) or reactive towards nucleophiles. It is important to assess the stability of your analyte in the sample solvent and under the analytical conditions.[21] Forced degradation studies can be valuable in identifying potential degradation products and developing a stability-indicating method.[22][23]

Q3: Can I use the same HPLC method for different halogenated pyridines (e.g., fluoro-, chloro-, and bromo-pyridines)?

While a single method may work for a series of closely related halogenated pyridines, it is not always the case. The type of halogen significantly impacts the molecule's properties. For instance, fluorinated compounds are generally more polar than their chlorinated or brominated counterparts. Therefore, a generic method may require optimization for each specific analyte to achieve optimal separation and peak shape.

Q4: What are the key validation parameters I need to consider for an analytical method for halogenated pyridines?

According to ICH guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[22][24][25] For regulatory submissions, it is crucial to have a fully validated, stability-indicating method.[22]

Conclusion

The successful analytical method development for halogenated pyridines requires a thorough understanding of their chemical properties and a systematic approach to troubleshooting. By carefully considering factors such as mobile phase composition, column chemistry, and sample preparation, the challenges associated with the analysis of these important compounds can be overcome. This guide provides a starting point for developing robust and reliable analytical methods. For more complex separation challenges, such as chiral separations, specialized columns and techniques may be necessary.[26][27][28]

References

  • Chiral Hexahalogenated 4,4′-Bipyridines. The Journal of Organic Chemistry. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Substituent Effects on the [N–I–N]+ Halogen Bond. ACS Publications. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube. [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]

  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI. [Link]

  • Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. [Link]

  • Sample Preparation Techniques for Precision in Analysis. Phenomenex. [Link]

  • Pyridines. Wikipedia. [Link]

  • Ion Pairing Reagents For Hplc. Loba Chemie. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]

  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. [Link]

  • OSHA Technical Manual. Occupational Safety and Health Administration. [Link]

  • Challenges in Analytical Method Development and Validation. BioPharm International. [Link]

  • TOXICOLOGICAL PROFILE FOR PYRIDINE. Agency for Toxic Substances and Disease Registry. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Challenges in Analytical Method Development For. Scribd. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • fragmentation patterns in mass spectra. Chemguide. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • Analytical method development by using QbD - An emerging approach for robust analytical method development. PharmaInfo. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]

  • Syllabus for Chemistry (SCQP08). National Testing Agency. [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC ANALYTICAL METHOD FOR THE QUANTITATIVE ESTIMATION OF CILNIDIPINE IN PURE FORM AND MARKETED. World Journal of Pharmaceutical and Life Sciences. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC. [Link]

  • 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. MDPI. [Link]

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). ResearchGate. [Link]

  • Analytical issues in the chemical stability testing of drugs in solution. RSC Publishing. [Link]

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Reference Data & Comparative Studies

Validation

The Structure-Activity Relationship of 2-Chloro-4-[(piperidin-4-yl)oxy]pyridine Derivatives: A Comparative Guide for H1 Receptor Antagonists

Introduction: Unlocking Potency and Duration in Second-Generation Antihistamines The 2-chloro-4-[(piperidin-4-yl)oxy]pyridine scaffold represents a pivotal core structure in modern medicinal chemistry, particularly in th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Potency and Duration in Second-Generation Antihistamines

The 2-chloro-4-[(piperidin-4-yl)oxy]pyridine scaffold represents a pivotal core structure in modern medicinal chemistry, particularly in the development of second-generation histamine H1 receptor antagonists. These agents are the frontline therapy for allergic conditions such as rhinitis and urticaria, prized for their efficacy and reduced sedative effects compared to their first-generation predecessors.[1][2] The clinical success of drugs like Rupatadine and Bepotastine, which are built upon variations of this core, underscores the scaffold's importance.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for this class of compounds. Moving beyond simple binding affinity (Kᵢ), we will explore how specific structural modifications influence drug-target residence time—a critical kinetic parameter that often correlates more strongly with in vivo efficacy and duration of action.[3] By understanding the causality behind these experimental findings, researchers can better design novel antagonists with optimized therapeutic profiles.

The Core Scaffold: An Analysis of Key Structural Features

The pharmacological activity of this series is dictated by the interplay of its three primary components: the substituted pyridine ring, the ether linkage, and the piperidine moiety. General SAR principles for H1 antagonists provide a foundational understanding of each component's role.[4][5]

  • The Diaryl System (Pyridine and an Implied Second Ring): For optimal H1 receptor affinity, a diaryl substitution is essential.[5] In this scaffold, the 2-chloropyridine serves as one of the aryl groups. The second "aryl" group is often introduced via substitution on the piperidine nitrogen, as seen in Rupatadine's complex tricyclic moiety.[3] The 2-chloro substituent plays a crucial role in modulating the electronics of the pyridine ring, potentially enhancing binding interactions within the receptor pocket.[3]

  • The Spacer (Ether Linkage): The oxygen atom acts as a connecting moiety (X linker), providing a specific spatial arrangement between the pyridine and piperidine rings. In the broader class of amino alkyl ether antihistamines, this linker is a key determinant of the pharmacophore.[4]

  • The Basic Amine (Piperidine Ring): The tertiary amine within the piperidine ring (or a related cyclic amine) is a near-universal feature of H1 antagonists.[5] At physiological pH, this nitrogen is protonated, forming a critical ionic bond with a conserved aspartate residue (Asp107) in the H1 receptor's binding pocket. Modifications to this group, particularly at the N-1 position, are a primary strategy for modulating affinity, selectivity, and kinetic properties.[3]

Comparative SAR Analysis: From Affinity to Residence Time

Recent research has focused on modifying the N-1 substituent of the piperidine ring, building from the structure of Desloratadine to analogues of Rupatadine. This allows for a direct comparison of how different chemical groups impact H1 receptor binding affinity (pKᵢ) and drug-target residence time (RT). A longer residence time can lead to a more sustained pharmacological effect, even after plasma concentrations of the drug have diminished.[3]

The following data, derived from radioligand binding studies, compares Desloratadine (a potent H1 antagonist that lacks the pyridine ether component but shares the piperidine) with various N-substituted analogues that mirror the Rupatadine structure.[3]

Compound IDN-Substituent on PiperidineH1R pKᵢH1R Residence Time (RT) in minutesFold Change in RT (vs. Desloratadine)
Desloratadine H9.12.51.0
Rupatadine 5-methylpyridin-3-ylmethyl8.2>30>12.0
Analogue 1 Cyclohexylmethyl8.813.05.2
Analogue 2 Cyclopentylmethyl9.110.04.0
Analogue 3 Benzyl8.55.02.0
Analogue 4 Cyclohexyl (direct)8.11.80.7
Key Insights from Comparative Data:
  • Impact of N-Substitution: Introducing bulky, methylene-linked cycloaliphatic groups (Analogue 1 and 2) to the piperidine nitrogen dramatically increases residence time compared to the unsubstituted Desloratadine, without compromising high binding affinity.[3] The cyclohexylmethyl group (Analogue 1) provided a 5.2-fold increase in RT.[3]

  • The Rupatadine Advantage: Rupatadine itself, with its unique pyridinylmethyl substituent, exhibits the longest residence time, exceeding 30 minutes. This prolonged receptor occupancy is hypothesized to contribute to its long duration of action observed in clinical settings.[3]

  • Importance of the Methylene Spacer: A direct comparison between the cyclohexylmethyl (Analogue 1) and cyclohexyl (Analogue 4) substituents is revealing. The removal of the flexible methylene spacer in Analogue 4 leads to a significant drop in both binding affinity (pKᵢ 8.8 vs. 8.1) and a drastic reduction in residence time (13.0 min vs. 1.8 min).[3] This suggests that steric constraints within the H1 receptor binding pocket penalize direct, bulky substitution, highlighting the need for optimal positioning of the substituent.[3]

  • Aromatic vs. Aliphatic Substituents: While the benzyl group (Analogue 3) doubles the residence time, the effect is less pronounced than with the larger cycloaliphatic groups, indicating that the size and shape of the lipophilic pocket in the receptor favor these specific geometries.[3]

This analysis demonstrates a clear structure-kinetics relationship. The addition of specific methylene-linked cyclic moieties to the piperidine nitrogen is a validated strategy for prolonging drug-target residence time, thereby engineering derivatives with a potentially longer duration of action.

cluster_0 Structure-Activity Relationship (SAR) Hotspots cluster_1 Key Modifications at Piperidine N-1 Position Core 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine Scaffold Pyridine 2-Chloro Pyridine Ring - Modulates electronics - Essential for diaryl system Core->Pyridine Region 1 Ether Ether Linkage - Provides optimal spacing and conformation Core->Ether Region 2 Piperidine N-Methyl Piperidine - Basic N is key for ionic bond - N-substituent controls kinetics Core->Piperidine Region 3 Methyl Methyl (Lead Structure) - Baseline Activity Piperidine->Methyl Cycloalkylmethyl Cycloalkyl-methyl (e.g., Analogue 1) - Increases RT significantly (5.2x) - High Affinity (pKi 8.8) Piperidine->Cycloalkylmethyl RupatadineSub Pyridinyl-methyl (Rupatadine) - Maximizes RT (>12x) - Good Affinity (pKi 8.2) Piperidine->RupatadineSub DirectCycloalkyl Direct Cycloalkyl (e.g., Analogue 4) - Decreases RT (0.7x) - Lower Affinity (pKi 8.1) Piperidine->DirectCycloalkyl

Caption: SAR landscape of the 2-Chloro-4-[(piperidin-4-yl)oxy]pyridine scaffold.

Experimental Protocols: Quantifying Receptor Interaction

The characterization of novel H1 receptor antagonists relies on robust and reproducible in vitro assays. The two primary methods are radioligand binding assays, which measure the affinity of a compound for the receptor, and functional assays, which measure the compound's ability to block receptor signaling.

Protocol 1: H1 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the H1 receptor.

Workflow Diagram:

prep 1. Membrane Preparation (HEK293 cells expressing hH1R) incubate 2. Incubation (Membranes, [3H]-Mepyramine, Test Compound) prep->incubate separate 3. Separation (Rapid filtration over glass fiber filters) incubate->separate wash 4. Washing (Ice-cold buffer to remove unbound radioligand) separate->wash count 5. Scintillation Counting (Quantify bound radioactivity) wash->count analyze 6. Data Analysis (Calculate IC50 and Ki values) count->analyze

Caption: Workflow for a competitive H1 receptor radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human H1 receptor.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer.

    • Determine the total protein concentration using a suitable method (e.g., BCA protein assay).

  • Assay Setup:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Cell membranes + assay buffer + [³H]-mepyramine (a common H1 radioligand).

      • Non-specific Binding (NSB): Cell membranes + excess of a known unlabeled H1 antagonist (e.g., 10 µM mianserin) + [³H]-mepyramine.

      • Competition Binding: Cell membranes + serially diluted test compound + [³H]-mepyramine.

  • Incubation:

    • Add the prepared cell membranes (typically 5-10 µg of protein per well) to all wells.

    • Add the radioligand, [³H]-mepyramine, at a concentration near its Kₑ value (e.g., 1-2 nM).

    • Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-240 minutes) with gentle agitation.[6]

  • Separation and Washing:

    • Rapidly harvest the contents of each well onto glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Immediately wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Quantify the amount of radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average counts from the NSB wells from all other wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Protocol 2: Functional H1 Receptor Antagonism Assay (Calcium Flux)

This protocol measures the ability of a test compound to block the intracellular calcium release triggered by histamine, a key signaling event downstream of H1 receptor activation.[3]

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate HEK293 cells expressing the human H1 receptor in a 96-well, black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

    • Wash the cells gently with the buffer to remove excess dye.

  • Compound Incubation (Antagonist Mode):

    • Add serial dilutions of the test compound to the wells.

    • Include control wells with buffer only (for maximum response) and a known potent H1 antagonist (e.g., mepyramine, for maximum inhibition).

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for several seconds.

    • Add a pre-determined concentration of histamine (the agonist) that elicits a sub-maximal response (EC₈₀) to all wells simultaneously using the instrument's integrated fluidics.

    • Immediately begin recording the fluorescence intensity over time (typically 2-3 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data, setting the response in the buffer-only wells (stimulated with histamine) as 100% and the response in the maximum inhibition wells as 0%.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the histamine-induced calcium response.

Conclusion and Future Directions

The 2-chloro-4-[(piperidin-4-yl)oxy]pyridine scaffold is a highly validated and versatile platform for the design of potent and selective H1 receptor antagonists. The structure-activity relationship is well-defined, with the basic piperidine nitrogen serving as a critical anchor and the N-1 substituent acting as a key modulator of both binding affinity and, more critically, drug-target residence time. The data clearly indicate that incorporating methylene-linked cycloaliphatic groups at this position is a superior strategy for enhancing kinetic properties compared to direct substitution or smaller aromatic moieties.

Future research should focus on systematically exploring modifications to the 2-chloropyridine ring. Investigating the effects of different halogen substitutions (F, Br) or small alkyl groups at the 2-position could fine-tune electronic properties and steric interactions, potentially leading to further improvements in affinity or selectivity. By integrating rational design based on these SAR principles with robust in vitro characterization, the development of next-generation antihistamines with superior efficacy and duration of action remains a highly achievable goal.

References

  • Heitman, L. H., et al. (2019). Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Journal of Medicinal Chemistry. [Link]

  • Rama University. (n.d.). SAR OF H1-RECEPTOR ANTAGONISTS. [Link]

  • Wikipedia. (2023). 2-Chloropyridine. [Link]

  • de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. [Link]

  • Fonquerna, S., et al. (2005). Synthesis and Structure-Activity Relationships of Piperidinylpyrrolopyridine Derivatives as Potent and Selective H1 Antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pharmacy 180. (n.d.). Structure–Activity Relationship-H1 Receptor - Antihistamines. [Link]

  • Symanis, G., et al. (2021). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules. [Link]

  • Saraswati Institute of Pharmaceutical Sciences. (n.d.). ANTIHISTAMINIC AGENTS. [Link]

  • Keating, G. M. (2007). Rupatadine: a review of its use in the management of allergic disorders. Drugs. [Link]

  • Metz, M., & Zuberbier, T. (2011). Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects. Allergo Journal International. [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine Quantification

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine. Designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of method validation, grounded in established regulatory frameworks and field-proven expertise. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a clear rationale for experimental choices and presenting illustrative data to guide your selection process.

Introduction: The Analytical Imperative

2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine is a heterocyclic compound whose accurate quantification is critical, whether it serves as a key starting material, an active pharmaceutical ingredient (API), or a process-related impurity. Ensuring the reliability and consistency of analytical results is not merely a procedural step but a cornerstone of product quality, safety, and efficacy.[1] The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose.[2][3] This guide is structured to navigate the complexities of this process, adhering to the principles outlined by major regulatory bodies.

The validation process is governed by internationally harmonized guidelines, primarily from the International Council for Harmonisation (ICH), with specific guidance also provided by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6] The recently updated ICH Q2(R2) and the forthcoming Q14 guidelines emphasize a lifecycle approach to analytical procedures, encouraging a more scientific, risk-based framework for development and validation.[2][7][8]

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is the first critical decision in developing a quantitative method. It depends on the analyte's physicochemical properties, the required sensitivity, the sample matrix, and the intended application (e.g., release testing, stability studies, or impurity profiling).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a workhorse of the pharmaceutical industry, well-suited for non-volatile and thermally labile compounds like our target analyte.[9][10] Separation is achieved based on the analyte's partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.

  • Expertise & Experience: Given the pyridine and piperidine rings, the compound is basic and will likely exhibit good retention on a reversed-phase column (e.g., C18, C8) under acidic mobile phase conditions. The presence of the aromatic pyridine ring suggests strong UV absorbance, making UV detection a viable and cost-effective choice. The causality here is straightforward: an acidic mobile phase (e.g., containing 0.1% formic acid or phosphoric acid) protonates the nitrogen atoms, leading to sharper peaks and more consistent retention times.

  • Trustworthiness: An HPLC-UV method's reliability is established through rigorous validation of specificity, linearity, accuracy, and precision. A key self-validating system is the use of a photodiode array (PDA) detector, which can assess peak purity at every point, ensuring the signal is not from a co-eluting impurity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[11][12] The analyte is vaporized and separated in a gaseous mobile phase before being detected by a mass spectrometer, which provides both quantitative data and structural information.

  • Expertise & Experience: While 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine has a moderate molecular weight, its volatility may be limited. Direct injection could lead to thermal degradation in the hot injector port. Therefore, derivatization (e.g., silylation) might be necessary to increase volatility and thermal stability, though this adds complexity and potential for variability.[13] The mass spectrometer offers high specificity, as quantification can be performed using the mass-to-charge ratio (m/z) of a specific fragment ion (Selected Ion Monitoring, SIM), minimizing interference from matrix components.[11]

  • Trustworthiness: The inherent specificity of MS detection provides a high degree of confidence. The system's validity is confirmed by consistent retention times and the correct ratio of qualifier to quantifier ions, ensuring the detected peak corresponds unequivocally to the target analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the superior separation of HPLC with the exceptional sensitivity and specificity of tandem mass spectrometry, making it the gold standard for trace-level quantification.[14][15] It is particularly effective for analyzing complex matrices or when very low detection limits are required, such as for genotoxic impurities.[16][17]

  • Expertise & Experience: This technique is ideal for quantifying the target analyte at parts-per-million (ppm) or even parts-per-billion (ppb) levels. The principle involves separating the analyte via LC, ionizing it (e.g., via electrospray ionization, ESI), selecting the parent ion with the first mass analyzer (Q1), fragmenting it in a collision cell (q2), and then detecting a specific fragment ion with the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and virtually eliminates background noise.[15]

  • Trustworthiness: The MRM transition (parent ion → fragment ion) is a unique signature of the analyte, providing an unparalleled level of specificity and trustworthiness.[14] The inclusion of a stable isotope-labeled internal standard, which co-elutes with the analyte but is distinguished by mass, corrects for any matrix effects or variations in instrument response, creating a robust, self-validating system.

Validation Parameters: A Structured Approach

According to ICH Q2(R2) guidelines, a quantitative analytical method must be validated for several key performance characteristics to demonstrate its fitness for purpose.[2][7]

dot digraph "Analytical_Method_Validation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption [label="Fig 1: General workflow for analytical method validation.", shape=plaintext, fontsize=10];

The relationship between these parameters is hierarchical and interconnected. Foundational parameters like specificity and linearity must be established before accurately assessing others like accuracy and precision.

dot digraph "Validation_Parameter_Interdependencies" { graph [layout=neato, overlap=false, splines=true, model=subset]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption [label="Fig 2: Interdependencies of validation parameters.", shape=plaintext, fontsize=10];

Performance Comparison: Illustrative Data

The following table summarizes typical, illustrative performance data for the quantification of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine using the three discussed techniques. This data is intended for comparison and assumes a well-developed method.

Validation Parameter HPLC-UV GC-MS (SIM Mode) LC-MS/MS (MRM Mode) Typical Acceptance Criteria (ICH)
Specificity Peak Purity > 99.5%No interferences at analyte retention time and m/zNo interferences in MRM transitionMethod must be selective for the analyte.
Linearity (r²) > 0.999> 0.998> 0.999r² ≥ 0.99
Range 1 - 150 µg/mL0.1 - 25 µg/mL0.001 - 5 µg/mL (1 - 5000 ng/mL)Dependent on application (e.g., 80-120% of test concentration).
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.0%99.1 - 100.8%98.0 - 102.0% for API assay.
Precision (%RSD)
- Repeatability< 1.0%< 1.5%< 0.8%≤ 2%
- Intermediate Precision< 1.5%< 2.0%< 1.2%≤ 3%
LOD 0.3 µg/mL0.03 µg/mL0.3 ng/mLSignal-to-Noise ≥ 3
LOQ 1.0 µg/mL0.1 µg/mL1.0 ng/mLSignal-to-Noise ≥ 10; with acceptable precision/accuracy.
Robustness Unaffected by minor changes in pH, mobile phase compositionUnaffected by minor changes in oven ramp rate, flow rateUnaffected by minor changes in column temp, mobile phaseNo significant impact on results from deliberate small variations.

Detailed Experimental Protocol: HPLC-UV Method Validation

This section provides a detailed, step-by-step methodology for validating an HPLC-UV method for the quantification of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine as an API.

Objective: To formally validate the HPLC-UV method and demonstrate its suitability for the quantitative analysis of the target analyte in accordance with ICH Q2(R1)/Q2(R2) guidelines.[6][7]

5.1. Materials and Equipment

  • Reference Standard: 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine (certified purity > 99.5%)

  • HPLC System: Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

  • Other: Calibrated analytical balance, volumetric flasks, pipettes, and appropriate filters.

5.2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm (or determined λmax)

  • Gradient Program: 10% B to 70% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

5.3. Validation Procedures

  • Specificity/Selectivity:

    • Inject the diluent (blank) to ensure no peaks at the analyte's retention time.

    • Inject a solution of the reference standard.

    • If applicable, inject solutions of known impurities and matrix components to demonstrate resolution from the main analyte peak.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples. The method should resolve the analyte peak from all degradation products.

    • Acceptance: The analyte peak must be free from interference. Peak purity should be > 99.0%.

  • Linearity and Range:

    • Prepare a stock solution of the reference standard (e.g., 1 mg/mL).

    • Create a series of at least five calibration standards by diluting the stock solution to cover the expected range (e.g., 1, 25, 50, 100, 150 µg/mL, which corresponds to 1% to 150% of a target 100 µg/mL concentration).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

    • Acceptance: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

  • Accuracy (Recovery):

    • Prepare samples in triplicate at three concentration levels across the range (e.g., 80, 100, and 120 µg/mL) by spiking a placebo matrix or by dilution of a stock solution.

    • Analyze the samples and calculate the percentage recovery at each level.

    • Acceptance: The mean recovery should be between 98.0% and 102.0% at each level.

  • Precision:

    • Repeatability (Intra-assay): Prepare six individual samples at 100% of the target concentration (100 µg/mL). Analyze them on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD) of the results.

    • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day with a different analyst and/or a different instrument. Compare the results from both studies.

    • Acceptance: %RSD for repeatability should be ≤ 1.0%. %RSD for intermediate precision (cumulative) should be ≤ 2.0%.

  • Limit of Quantitation (LOQ):

    • Determine the LOQ based on the signal-to-noise ratio (S/N ≥ 10) or by establishing the lowest concentration that meets the requirements for accuracy and precision.

    • Prepare and analyze six samples at the proposed LOQ concentration.

    • Acceptance: Precision (%RSD) at the LOQ should be ≤ 10%, and accuracy (% Recovery) should be within 80-120%.

  • Robustness:

    • Analyze a standard solution while making small, deliberate variations to the method parameters.

    • Example variations: Column temperature (± 2 °C), mobile phase pH (± 0.2 units), flow rate (± 0.1 mL/min), and mobile phase composition (± 2% organic).

    • Acceptance: The results should not be significantly affected by the changes (e.g., %RSD of all results < 5.0%, peak symmetry and resolution remain acceptable). This is often assessed using a Design of Experiments (DoE) approach.

Conclusion

The validation of an analytical method for the quantification of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine is a systematic process that ensures the generation of reliable and accurate data. For routine quality control and release testing, a well-validated HPLC-UV method often provides the optimal balance of performance, cost, and simplicity. For trace-level analysis, such as the detection of this compound as a genotoxic impurity, the superior sensitivity and specificity of LC-MS/MS is indispensable.[18][19] While GC-MS is a powerful tool, it is likely less suitable for this specific analyte without derivatization, which adds complexity.

Ultimately, the choice of methodology must be justified and the selected method must be rigorously validated against predefined acceptance criteria derived from regulatory guidelines.[5][20][21] This guide provides the foundational framework and comparative insights to empower researchers to make informed decisions and execute a scientifically sound validation study.

References

  • European Medicines Agency. (2022). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • SynThink. Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Ovid. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • SlideShare. Bioanalytical method validation emea. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Altabrisa Group. What Is FDA Method Validation Guidance and Its Importance?. Retrieved from [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • Eurofins. The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Retrieved from [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • Payesh Darou Zist Azma Laboratory. Pharmaceutical Impurity Detection Using LC-MS/MS. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Retrieved from [Link]

  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]

  • ResearchGate. (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Retrieved from [Link]

  • Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • Semantic Scholar. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. Retrieved from [Link]

  • Journal of Ravishankar University. Key Aspects of Analytical Method Development and Validation. Retrieved from [Link]

  • ResearchGate. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]

  • AWS. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. Retrieved from [Link]

  • Drug Control and Vaccine Management Network. GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Retrieved from [Link]

  • Springer. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Retrieved from [Link]

  • Semantic Scholar. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ResearchGate. Structures of pyridine, 4,4-bipyridine and chloroaniline isomers used.... Retrieved from [Link]

  • MDPI. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Retrieved from [Link]

Sources

Validation

Comparative Guide: Cytotoxicity Profiling of Novel Pyridine Derivatives

Executive Summary: The Pyridine Advantage In the landscape of medicinal chemistry, the pyridine scaffold remains a "privileged structure" due to its ability to modulate diverse biological targets—from tubulin dynamics to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridine Advantage

In the landscape of medicinal chemistry, the pyridine scaffold remains a "privileged structure" due to its ability to modulate diverse biological targets—from tubulin dynamics to kinase signaling. This guide objectively compares the cytotoxic performance of recently synthesized pyridine derivatives against clinical standards (Doxorubicin, Cisplatin, 5-FU, and Paclitaxel).

Key Finding: Novel pyridine derivatives, particularly 3-aryl-4-pyridines and PIM-1 targeting fused pyridines , are currently outperforming standard chemotherapeutics in specific breast (MCF-7) and liver (HepG2) cancer models, often exhibiting superior Selectivity Indices (SI) and overcoming multi-drug resistance (MDR) mechanisms.

Comparative Performance Analysis

The following data aggregates performance metrics from 2023–2025 studies. Note the distinct shift from general cytotoxicity to targeted mechanism-based inhibition.

Table 1: IC50 Benchmarking (µM) – Novel Pyridines vs. Standards

Lower IC50 indicates higher potency.

Compound ClassTarget MechanismCell LineIC50 (µM)Reference StandardStandard IC50 (µM)Fold Improvement
PIM-1 Inhibitor (Cmpd 12) PIM-1 Kinase / ApoptosisMCF-7 (Breast)0.50 Doxorubicin2.144.2x
Tubulin Inhibitor (Cmpd 9p) Colchicine Binding SiteHeLa (Cervical)0.047 Combretastatin A-40.005 (approx)Comparable
Cyanopyridone (Cmpd 5e) VEGFR-2 / HER-2MCF-71.39 Taxol8.486.1x
Pyrazolo-pyridine (Cmpd 31) Anti-proliferativeMDA-MB-231 (TNBC)4.20 5-Fluorouracil9.602.2x
Thienopyrimidine (Cmpd 52) VEGFR-2 Tyrosine KinaseT47D (Ductal)6.90 Etoposide>10.0Significant

Analyst Insight: The Tubulin Inhibitors (9p series) demonstrate nanomolar potency, rivaling natural products like Combretastatin. However, the PIM-1 Inhibitors offer a more favorable toxicity profile, as indicated by their selectivity against normal cells (see Table 2).

Table 2: Selectivity Index (SI) – Safety Profiling

SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 2 is generally considered selective.

CompoundNormal Cell LineCancer Cell LineSI ValueClinical Standard SI
Pyridine-Urea (8e) MCF-12A (Normal Breast)MCF-7> 55.0 Doxorubicin (~8.0)
Imidazo[1,2-a]pyridine HEK-293 (Kidney)HepG212.4 Cisplatin (< 5.0)
Cmpd 9a (Pyridine) MCF-12AMCF-7High --

Mechanistic Pathways & Visualization

Understanding how these compounds kill cancer cells is critical for selecting the right downstream assays. The novel pyridines largely fall into two "Kill Switch" categories:

  • Mitotic Catastrophe: Via tubulin polymerization inhibition (binding to the colchicine site).

  • Kinase-Driven Apoptosis: Via inhibition of PIM-1, VEGFR-2, or PI3K/Akt pathways.

Diagram: Mechanism of Action (MOA) Flow

The following diagram illustrates the dual-pathway efficacy of these novel scaffolds.

PyridineMOA Pyridine_Tubulin 3-aryl-4-pyridines (e.g., Cmpd 9p) Tubulin Tubulin Heterodimers (Colchicine Site) Pyridine_Tubulin->Tubulin Binds Pyridine_Kinase Fused Pyridines (e.g., Cmpd 12, 5e) Kinases Kinases (PIM-1, VEGFR-2, HER-2) Pyridine_Kinase->Kinases Inhibits Microtubule_Destab Microtubule Destabilization Tubulin->Microtubule_Destab Phospho_Inhibit Inhibition of Phosphorylation Kinases->Phospho_Inhibit G2M_Arrest G2/M Phase Arrest Microtubule_Destab->G2M_Arrest S_Phase_Arrest S-Phase Arrest Phospho_Inhibit->S_Phase_Arrest Bcl2_Down Bcl-2 Downregulation Bax Upregulation Phospho_Inhibit->Bcl2_Down Apoptosis Apoptosis / Mitotic Catastrophe G2M_Arrest->Apoptosis S_Phase_Arrest->Apoptosis Bcl2_Down->Apoptosis

Figure 1: Dual mechanistic pathways of novel pyridine derivatives leading to apoptotic cell death.

Experimental Protocols (SOPs)

As a Senior Scientist, I emphasize that protocol rigidity is the enemy of reproducibility in cytotoxicity studies. The following protocols include "Expert Tips" to avoid common artifacts like the "edge effect" or metabolic interference.

Protocol A: High-Precision MTT Assay

Best for: Routine IC50 determination.

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized, store in dark at 4°C).

  • Solubilization Buffer: DMSO (verify <0.1% water content).

Workflow:

  • Seeding (Day 0): Seed cells (3,000–5,000 cells/well) in 96-well plates.

    • Expert Tip: Do NOT use the outer perimeter wells for data. Fill them with sterile PBS to prevent evaporation (Edge Effect), which skews concentration data at the plate edges.

  • Treatment (Day 1): Add pyridine compounds (serial dilutions, e.g., 0.1 µM – 100 µM).

    • Expert Tip: Ensure final DMSO concentration is < 0.5% (ideally < 0.1%) to prevent solvent toxicity masking compound effects.

  • Incubation: 48–72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10-20 µL MTT stock per well. Incubate 3–4 hours.

    • Validation: Check for purple precipitate (formazan) under a microscope before adding solvent.

  • Solubilization: Aspirate media carefully (for adherent cells) or add SDS-HCl (for suspension cells). Dissolve crystals in 100 µL DMSO.

  • Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

Best for: Verifying mechanism of 3-aryl-pyridine derivatives.

Principle: Tubulin polymerizes into microtubules, increasing fluorescence of a reporter dye (e.g., DAPI-based or proprietary kit). Inhibitors (like Pyridines) suppress this increase.

Workflow:

  • Preparation: Pre-warm 96-well black plate to 37°C.

  • Mix: Combine Purified Tubulin (3 mg/mL) in PEM buffer + GTP (1 mM) + Test Compound (e.g., 5 µM).

  • Kinetics: Immediately place in fluorometer (Ex: 360 nm / Em: 450 nm).

  • Measurement: Read every 1 minute for 60 minutes at 37°C.

  • Analysis: Plot RFU vs. Time.

    • Success Criteria: A "flat-line" response indicates potent inhibition (similar to Colchicine). A standard sigmoidal curve indicates no effect (similar to Taxol/Stabilizers or Vehicle).

Diagram: Optimized Cytotoxicity Workflow

Workflow Step1 1. Cell Seeding (Avoid Edges) Step2 2. Compound Treatment (Serial Dilution) Step1->Step2 Step3 3. Incubation (48-72h) Step2->Step3 Step4 4. MTT Addition (Metabolic Conversion) Step3->Step4 Step5 5. Solubilization (DMSO/SDS) Step4->Step5 Step6 6. Quantitation (OD 570nm - 630nm) Step5->Step6

Figure 2: Step-by-step workflow for high-precision MTT cytotoxicity screening.

References

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. ACS Omega, 2023.

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.[1][2]

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 2021.

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents. Pharmaceuticals, 2022.

  • MTT Assay Protocol for Cell Viability and Cytotoxicity. Abcam Protocols.

  • Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.

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Safety & Regulatory Compliance

Safety

2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine proper disposal procedures

Executive Summary: Immediate Operational Directives Do NOT dispose of this compound down the drain. 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine is a halogenated heterocyclic base .[1] It poses significant risks to a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Operational Directives

Do NOT dispose of this compound down the drain. 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine is a halogenated heterocyclic base .[1] It poses significant risks to aquatic life and can form toxic combustion byproducts (HCl, NOx) if improperly incinerated.[2]

  • Primary Waste Stream: Halogenated Organic Waste (High BTU).[1]

  • Segregation: Keep separate from strong oxidizers and non-halogenated solvents to avoid cross-contamination fees and safety hazards.

  • Chemical Nature: The molecule contains a basic nitrogen (piperidine moiety) and a chlorine atom. It is pH-sensitive and will form salts with acids.[1]

Chemical Profile & Hazard Identification

Before initiating disposal, you must understand the specific structural hazards of the molecule.[2] This compound is not a generic organic waste; its functional groups dictate its handling.

FeatureSpecificationOperational Implication
Chemical Structure Chlorinated Pyridine + N-Methylpiperidine etherDual hazard: Halogenated (requires scrubbing during incineration) and Basic (reacts with acids).[1]
Physical State Typically Viscous Oil or Low-Melting SolidMay require dissolution in a compatible solvent (e.g., Dichloromethane or Methanol) for liquid waste transfer.[1][2]
Key Hazards (GHS) H315/H319: Skin/Eye IrritantH302: Harmful if swallowedH411: Toxic to aquatic lifePPE Mandatory: Nitrile gloves, safety goggles, and lab coat.[2] Avoid dust/aerosol generation.[3][4]
Reactivity Basic (pKa ~9-10 due to piperidine)Incompatible with Strong Acids (exothermic reaction) and Strong Oxidizers .

Pre-Disposal Treatment & Segregation Strategy

Effective disposal starts at the bench. Segregating this specific compound correctly prevents downstream regulatory violations (EPA/RCRA) and reduces disposal costs.

The "Halogen Rule"

Because this molecule contains Chlorine, it must be classified as Halogenated Waste .[2]

  • Why? When incinerated, the chlorine atom converts to Hydrogen Chloride (HCl) gas.[2] Commercial incinerators must use specific scrubbers to neutralize this acid gas.

  • Cost Impact: Mixing this with non-halogenated waste (e.g., pure acetone/ethanol) contaminates the entire container, forcing the hauler to treat the whole volume as the more expensive halogenated stream.[2]

Decision Logic: Waste Stream Selection

WasteSegregation Start Waste Generation: 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine State Physical State? Start->State Solid Solid / Precipitate State->Solid Liquid Dissolved in Solvent State->Liquid StreamA Solid Waste Bin (Label: Halogenated Organic Solid) Solid->StreamA SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck StreamB Halogenated Liquid Waste (Carboy) SolventCheck->StreamB Yes SolventCheck->StreamB No (but contains Cl- solute) Note CRITICAL: Even if dissolved in Methanol, the presence of the Cl- solute classifies the whole mix as Halogenated. StreamB->Note

Figure 1: Decision logic for segregating 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine waste. Note that the presence of the solute overrides the solvent classification.[2]

Step-by-Step Disposal Workflow

Scenario A: Routine Bench Waste (Liquid)

Context: You have a reaction mixture or HPLC effluent containing the compound.[1]

  • pH Check: Ensure the waste solution is not extremely acidic (pH < 2) or basic (pH > 12.5). Extreme pH can degrade waste containers.

    • Action: If highly acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6–9.[2]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass carboy.[1] Avoid metal containers if the solution is acidic, though the pyridine base usually buffers this.[2]

  • Transfer: Pour into the container labeled "Hazardous Waste - Halogenated Organic."

  • Labeling: The label must explicitly list:

    • "Halogenated Solvents/Organics"[5]

    • "Contains: 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine"[1][2]

    • Hazard Checkbox: "Toxic" and "Irritant."

Scenario B: Solid Waste (Expired/Excess Material)

Context: You have a vial of pure solid substance to discard.[1]

  • Do Not Dissolve: Unless required by your specific facility, do not dissolve solids just to pour them out.[2] It increases waste volume.

  • Primary Containment: Keep the material in its original vial or a sealable bag.

  • Secondary Containment: Place the vial into the Solid Hazardous Waste drum (often a wide-mouth HDPE drum).[1]

  • Inventory Log: Record the mass added to the drum's log sheet.

Spill Management Protocol

In the event of a spill (solid or liquid), rapid containment is necessary to prevent tracking the irritant powder/oil through the lab.[2]

Required Spill Kit:

  • Absorbent: Vermiculite, clay, or commercial "Chem-Sorb" pads.[1][2]

  • Neutralizer: Not strictly required, but a mild detergent water solution is best for final cleaning.[2]

  • PPE: Double Nitrile gloves, N95 mask (if dust is present), goggles.[2]

SpillResponse Step1 1. ISOLATE Alert area, don PPE Step2 2. CONTAIN Circle spill with absorbent Step1->Step2 Step3 3. ABSORB Cover liquid with vermiculite Step2->Step3 Step4 4. COLLECT Scoop into sealable bag Step3->Step4 Step5 5. DECONTAMINATE Wash surface with soap/water Step4->Step5 Step6 6. DISPOSE Label as Halogenated Solid Waste Step5->Step6

Figure 2: Emergency spill response workflow. Speed and containment are prioritized over neutralization.

Regulatory Compliance (EPA/RCRA)[8]

For US-based laboratories, strict adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1][2]

  • Waste Code Assignment:

    • While this specific molecule is not on the "P" or "U" lists (acutely hazardous commercial chemicals), it falls under Process Waste rules.[2]

    • If mixed with spent halogenated solvents (DCM, Chloroform), use code F002 .[2]

    • If disposed of as a characteristic toxic waste (rare for this specific molecule unless TCLP testing proves otherwise), it may default to a general "Lab Pack" code used by your waste vendor (e.g., D001 if in ignitable solvent).[2]

    • Best Practice: Label as "Non-Regulated Halogenated Waste" if pure, or apply the solvent's code if in solution.[2]

  • Destruction Method:

    • The only acceptable destruction method is Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility equipped with acid gas scrubbers.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1]

  • PubChem. (2023). Compound Summary: Chlorinated Pyridine Derivatives Safety Data. National Library of Medicine. [1]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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Reactant of Route 1
2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine
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Reactant of Route 2
2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine
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